Hypoxanthine-d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2,8-dideuterio-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
InChI Key |
FDGQSTZJBFJUBT-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1)C(=O)N=C(N2)[2H] |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
What is Hypoxanthine-d2 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-d2 is the deuterium-labeled form of hypoxanthine, a naturally occurring purine derivative.[1][2] In the ever-evolving landscape of scientific research and pharmaceutical development, stable isotope-labeled compounds like this compound have become indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a subtle yet powerful modification that allows researchers to trace, quantify, and understand the metabolic fate and pharmacological profiles of molecules with high precision.[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and key applications in research.
Hypoxanthine itself is a crucial intermediate in purine metabolism.[3] It is formed from the breakdown of adenosine and is a precursor to xanthine and ultimately uric acid.[3] Due to its central role in these pathways, hypoxanthine and its labeled counterparts are vital for studying a range of physiological and pathological processes.
Chemical Properties of this compound
The introduction of two deuterium atoms into the hypoxanthine structure results in a molecule with a slightly higher molecular weight but with chemical reactivity that is nearly identical to its unlabeled analog. This similarity is crucial for its use as a tracer and internal standard, as it behaves biochemically in the same manner as endogenous hypoxanthine.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 6-Hydroxypurine-d2, Purin-6(1H)-one-d2 | N/A |
| CAS Number | 697807-02-6 | |
| Molecular Formula | C₅H₂D₂N₄O | N/A |
| Molecular Weight | 138.14 g/mol | N/A |
| Appearance | White to off-white solid | (for unlabeled) |
| Melting Point | >300 °C (decomposes) | (for unlabeled) |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water. Soluble in dilute acids and alkalis. Soluble in DMSO. | (for unlabeled) |
| pKa | Not available | N/A |
Synthesis of this compound
The synthesis of this compound typically involves a hydrogen-isotope exchange reaction on the purine ring of unlabeled hypoxanthine. A general and efficient method for this transformation utilizes ruthenium nanoparticles as a catalyst.
Experimental Protocol: Ruthenium-Catalyzed Hydrogen-Isotope Exchange
This protocol describes a general method for the deuterium labeling of purine derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
Hypoxanthine
-
Deuterium gas (D₂) or Deuterium oxide (D₂O)
-
Ruthenium nanoparticles (RuNPs) on a support (e.g., carbon) or stabilized by a polymer (e.g., PVP)
-
Deuterated solvent (e.g., D₂O, deuterated methanol)
-
Reaction vessel suitable for pressure reactions (if using D₂ gas)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Catalyst Preparation: Prepare or obtain commercially available ruthenium nanoparticles. The choice of support or stabilizing agent can influence the reaction efficiency.
-
Reaction Setup: In a suitable reaction vessel, dissolve hypoxanthine in a deuterated solvent. Add the ruthenium nanoparticle catalyst to the solution.
-
Deuterium Introduction:
-
Using D₂ gas: Pressurize the reaction vessel with deuterium gas to the desired pressure (e.g., 2 bar).
-
Using D₂O: If D₂O is used as the solvent, it also serves as the deuterium source.
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for a sufficient period to allow for the hydrogen-deuterium exchange to occur. Reaction times can vary depending on the specific catalyst and conditions used.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the catalyst by filtration. The solvent is then removed under reduced pressure. The crude product is purified using standard techniques such as column chromatography to yield pure this compound.
-
Characterization: The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the positions of the deuterium labels.
Metabolic Pathways of Hypoxanthine
Hypoxanthine is a central molecule in two major metabolic pathways: the purine degradation pathway and the purine salvage pathway. Understanding these pathways is critical for researchers utilizing this compound to study purine metabolism.
Purine Degradation Pathway
In this catabolic pathway, hypoxanthine is converted to uric acid for excretion. This process involves the enzyme xanthine oxidase.
Caption: The catabolic pathway of hypoxanthine to uric acid.
Purine Salvage Pathway
This pathway recycles purine bases, including hypoxanthine, back into nucleotides, which is an energy-efficient alternative to de novo synthesis. The key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Caption: The purine salvage pathway converting hypoxanthine to IMP.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of unlabeled hypoxanthine in biological samples using mass spectrometry-based techniques. Its near-identical chemical behavior and distinct mass allow for precise correction of sample loss and ionization variability during analysis.
Experimental Protocol: Quantification of Hypoxanthine in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general workflow for the quantification of hypoxanthine in a biological matrix such as plasma or urine.
1. Sample Preparation:
-
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound internal standard solution of known concentration
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
Centrifuge
-
Autosampler vials
-
-
Procedure:
-
Thaw the biological samples on ice.
-
To a known volume of the sample, add a precise amount of the this compound internal standard solution.
-
Add a sufficient volume of the protein precipitation solvent to the sample, vortex thoroughly, and incubate at a low temperature (e.g., -20 °C) to facilitate protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
-
2. LC-MS/MS Analysis:
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
-
LC Method:
-
Column: A reversed-phase C18 column is typically used for the separation of purine derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate and Injection Volume: These parameters should be optimized for the specific column and system used.
-
-
MS/MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for hypoxanthine analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both unlabeled hypoxanthine and this compound are monitored. The transitions for this compound will be shifted by +2 m/z units compared to the unlabeled compound.
-
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled hypoxanthine and a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
Quantification: The concentration of hypoxanthine in the unknown samples is determined by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Caption: A general workflow for the quantification of hypoxanthine.
Conclusion
This compound is a powerful tool for researchers and scientists in the field of drug development and metabolic research. Its utility as an internal standard in mass spectrometry allows for the highly accurate and precise quantification of endogenous hypoxanthine, providing valuable insights into purine metabolism in both health and disease. The methodologies outlined in this guide for its synthesis and application provide a solid foundation for its integration into various research workflows. As analytical techniques continue to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound will undoubtedly continue to expand.
References
An In-depth Technical Guide to the Synthesis and Purification of Hypoxanthine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Hypoxanthine-d2, a deuterated analogue of the naturally occurring purine, hypoxanthine. This isotopically labeled compound serves as a crucial tool in various research applications, including metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.[1] This document outlines a detailed methodology for its preparation and subsequent purification to a high degree of purity.
Introduction to this compound
Hypoxanthine is a key intermediate in the metabolism of purines.[2] Its deuterated form, this compound, where two hydrogen atoms are replaced by deuterium, is a stable, non-radioactive isotopologue. This substitution results in a molecule with a higher mass, which is readily distinguishable from its endogenous counterpart by mass spectrometry, making it an ideal tracer for metabolic studies.[1] The synthesis of this compound is typically achieved through hydrogen-deuterium exchange, a process that leverages the lability of certain protons on the purine ring.
Synthesis of this compound via Hydrogen-Deuterium Exchange
The most common and efficient method for the preparation of this compound is through direct hydrogen-deuterium (H/D) exchange on the hypoxanthine molecule. This method is favored for its simplicity and cost-effectiveness compared to a de novo synthesis approach. The exchange primarily occurs at the C2 and C8 positions of the purine ring, which are the most acidic protons.
Experimental Protocol: Hydrogen-Deuterium Exchange
This protocol is based on the principles of acid/base-catalyzed hydrogen-deuterium exchange in purine systems.
Materials:
-
Hypoxanthine (C₅H₄N₄O)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution) or Deuterated hydrochloric acid (DCl) in D₂O (35 wt. % solution) - Optional catalyst
-
Anhydrous ethanol
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Rotary evaporator
-
High-vacuum pump
-
pH meter or pH indicator strips
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of hypoxanthine in 20 mL of deuterium oxide (D₂O). Gentle heating may be required to aid dissolution.
-
Catalysis (Optional but Recommended): To facilitate the exchange, the pH of the solution can be adjusted.
-
Base-catalyzed: Add a catalytic amount of NaOD solution to raise the pH to approximately 10-12.
-
Acid-catalyzed: Alternatively, add a catalytic amount of DCl solution to lower the pH to approximately 1-2.
-
-
Reaction: Heat the mixture to reflux (approximately 101-105°C) with continuous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, removing the solvent, and analyzing by ¹H NMR to observe the disappearance of the C2-H and C8-H signals.
-
Neutralization and Solvent Removal: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. If a catalyst was used, neutralize the solution with DCl (if base-catalyzed) or NaOD (if acid-catalyzed) to a pH of ~7. Remove the D₂O under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Residual D₂O: To ensure complete removal of D₂O, add 10 mL of anhydrous ethanol to the residue and evaporate to dryness. Repeat this step twice.
-
Washing and Drying: Wash the resulting solid with anhydrous diethyl ether to remove any organic impurities. Dry the solid under a high vacuum for several hours to obtain the crude this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude this compound obtained from the synthesis may contain unreacted starting material and other impurities. High purity is essential for its intended applications, particularly in quantitative studies. Recrystallization and column chromatography are the primary methods for purification.
Experimental Protocol: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the pure product.
Procedure:
-
Solvent Selection: Deuterium oxide (D₂O) is the preferred solvent for recrystallization to avoid back-exchange of the deuterium atoms.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot D₂O (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold D₂O, followed by a wash with anhydrous ethanol to facilitate drying.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reverse-phase HPLC is a suitable method.
Procedure:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water (or D₂O for the aqueous phase to prevent back-exchange). A common mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Injection: Dissolve the crude or recrystallized this compound in the initial mobile phase composition.
-
Elution: Elute the compound using a suitable gradient program.
-
Fraction Collection: Collect the fractions containing the pure this compound, monitoring the elution with a UV detector at approximately 250 nm.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
Caption: General workflow for the purification of this compound.
Data Presentation and Characterization
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.
Quantitative Data Summary
| Parameter | Synthesis | Recrystallization | HPLC Purification |
| Typical Yield | >90% (crude) | 70-85% | >90% (from loaded material) |
| Purity (by HPLC) | 85-95% | >98% | >99.5% |
| Deuteration Level | >98% (at C2 & C8) | >98% | >98% |
Analytical Characterization
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuteration.
-
Expected Molecular Weight:
-
Hypoxanthine (C₅H₄N₄O): 136.04 g/mol
-
This compound (C₅H₂D₂N₄O): 138.05 g/mol
-
-
Analysis: High-resolution mass spectrometry (HRMS) can precisely determine the mass and confirm the incorporation of two deuterium atoms. The isotopic distribution pattern will also be shifted compared to the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are powerful tools for structural elucidation and confirming the positions of deuteration.
-
¹H NMR: In a typical ¹H NMR spectrum of unlabeled hypoxanthine in a deuterated solvent (like DMSO-d₆), characteristic peaks for the C2-H and C8-H protons are observed around 8 ppm.[4] For successfully synthesized this compound, these peaks should be significantly diminished or absent, confirming the H/D exchange at these positions.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the purine ring. The signals for C2 and C8 will appear as triplets (due to coupling with deuterium) in a proton-decoupled spectrum, providing further evidence of deuteration at these positions.
High-Performance Liquid Chromatography (HPLC):
HPLC is used to assess the purity of the final product. A single sharp peak under the specified conditions indicates a high degree of purity.
Logical Relationship of Analytical Techniques
Caption: Analytical techniques for the characterization of this compound.
Conclusion
This technical guide has detailed a robust and reproducible methodology for the synthesis and purification of high-purity this compound. The described hydrogen-deuterium exchange protocol offers a straightforward approach to isotopic labeling, while the subsequent purification steps ensure the final product meets the stringent requirements for use in sensitive analytical applications. The provided analytical data serves as a benchmark for the successful synthesis and characterization of this valuable research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 3. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 4. Synchrotron powder diffraction, X-ray absorption and 1H nuclear magnetic resonance data for hypoxanthine, C5H4N4O | Powder Diffraction | Cambridge Core [cambridge.org]
Hypoxanthine-d2 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Hypoxanthine-d2 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of endogenous hypoxanthine in biological matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by correcting for variability in sample preparation and instrument response.
Introduction to Hypoxanthine and the Role of Internal Standards
Hypoxanthine is a naturally occurring purine derivative that plays a crucial role in the purine metabolism pathway. It is an intermediate in the synthesis of nucleic acids and the degradation of adenosine monophosphate (AMP) to uric acid. The quantification of endogenous hypoxanthine is critical in various research areas, including the study of metabolic disorders, hypoxia, and drug metabolism.
Accurate and reliable quantification of endogenous analytes like hypoxanthine in complex biological matrices such as plasma, serum, or urine is challenging due to matrix effects, sample loss during preparation, and variations in instrument performance. The isotope dilution mass spectrometry (IDMS) method, which employs a stable isotope-labeled internal standard like this compound, is the preferred approach to address these challenges. This compound, being chemically identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar ionization effects, thus providing a reliable reference for quantification.
Metabolic Pathway of Hypoxanthine
Hypoxanthine is a key node in the purine metabolic pathway. It is formed from the deamination of adenosine to inosine, which is then converted to hypoxanthine. Hypoxanthine can either be salvaged back to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be further catabolized to xanthine and then uric acid by xanthine oxidase.
Quantitative Analysis Workflow
The use of this compound as an internal standard is integral to a robust bioanalytical workflow for the quantification of endogenous hypoxanthine. The general steps are outlined below.
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following sections outline a typical experimental protocol for the quantification of hypoxanthine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Hypoxanthine analytical standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hypoxanthine and this compound by dissolving the appropriate amount of each compound in a suitable solvent (e.g., methanol/water).
-
Working Standard Solutions: Prepare a series of working standard solutions of hypoxanthine by serially diluting the stock solution with the appropriate solvent to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.
-
Aliquoting: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions for an LC-MS/MS method for hypoxanthine analysis. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like hypoxanthine. A C18 column can also be used with appropriate mobile phases.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is typically used to separate hypoxanthine from other endogenous components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine: Precursor ion (Q1) m/z 137.1 → Product ion (Q3) m/z 119.1
-
This compound: Precursor ion (Q1) m/z 139.1 → Product ion (Q3) m/z 121.1
-
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for hypoxanthine using this compound as an internal standard. The data presented are representative and compiled from various sources performing similar analyses.
Table 1: Linearity and Range
The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
Precision (as %CV) and accuracy (as %Bias) are evaluated at multiple concentration levels (Lower Limit of Quantification, Low QC, Mid QC, and High QC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Table 4: Stability
The stability of hypoxanthine is assessed under various conditions to ensure that the sample integrity is maintained from collection to analysis.
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Change) |
| Bench-top Stability | 4 hours | Room Temperature | ± 15% |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp | ± 15% |
| Long-term Stability | 30 days | -80°C | ± 15% |
Conclusion
The use of this compound as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantitative analysis of endogenous hypoxanthine in biological matrices. This technical guide has outlined the key aspects of this methodology, from the underlying metabolic pathways to detailed experimental protocols and expected validation performance. By adhering to these principles and practices, researchers can ensure the generation of high-quality, reproducible data for their studies in drug development and various scientific disciplines.
Applications of Hypoxanthine-d2 in Metabolomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterium-labeled hypoxanthine (Hypoxanthine-d2) in metabolomics research. Hypoxanthine, a naturally occurring purine derivative, is a critical intermediate in the purine metabolism pathway. Its quantification and flux analysis are pivotal in understanding cellular energy status, nucleotide metabolism, and the pathophysiology of various diseases, including metabolic disorders and cancer. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification in complex biological matrices by mass spectrometry-based metabolomics platforms.
Core Applications of this compound
This compound serves as an invaluable tool in metabolomics, primarily in three key areas:
-
Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous hypoxanthine, this compound is the ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This allows for the absolute quantification of hypoxanthine concentrations in various biological samples like plasma, urine, and cell extracts.
-
Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace its incorporation into downstream metabolites of the purine salvage pathway, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). This provides a dynamic view of the pathway's activity and allows for the calculation of metabolic flux rates, offering deeper insights than static concentration measurements alone.
-
Tracer Studies: Labeled tracer studies with this compound help to elucidate the contributions of the purine salvage pathway versus the de novo synthesis pathway to the overall purine nucleotide pool. This is crucial for understanding how cells adapt their metabolism under different physiological or pathological conditions.
Quantitative Data from Isotope Tracer Studies
Table 1: Fractional Enrichment of Purine Metabolites from Labeled Hypoxanthine in Mouse Hepatocytes
| Metabolite | Isotope Used | Fractional Enrichment (%) in Media |
| ¹³C₅-Urate | ¹³C₅-Hypoxanthine | 15.2 ± 1.8 |
| ¹³C₅-Hypoxanthine | ¹³C₅-Hypoxanthine | 85.3 ± 4.5 |
Data adapted from a study using ¹³C₅-hypoxanthine to trace urate synthesis in mouse hepatocytes. The results demonstrate the conversion of exogenous hypoxanthine into uric acid.[1]
Table 2: Isotopic Enrichment of AMP and GMP via Purine Salvage Pathway in HeLa Cells
| Condition | Isotope Used | Metabolite | Isotopic Enrichment (%) |
| Purine-rich | ¹⁵N₄-Hypoxanthine | AMP | ~5 |
| Purine-rich | ¹⁵N₄-Hypoxanthine | GMP | ~5 |
| Purine-depleted | ¹⁵N-Serine (de novo) | AMP | ~80 |
| Purine-depleted | ¹⁵N-Serine (de novo) | GMP | ~80 |
This table illustrates the cellular preference for the purine salvage pathway (traced by ¹⁵N₄-Hypoxanthine) in purine-rich conditions, and the activation of the de novo pathway in purine-depleted conditions.[2]
Experimental Protocols
Quantitative Analysis of Hypoxanthine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a method for the accurate quantification of hypoxanthine in human plasma.
a. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µM in methanol/water).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | HILIC Column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of hypoxanthine from other isomers. Example: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Hypoxanthine | Precursor Ion (m/z): 137.0; Product Ion (m/z): 119.0 (Collision energy to be optimized) |
| This compound (Internal Standard) | Precursor Ion (m/z): 139.0; Product Ion (m/z): 121.0 (Collision energy to be optimized) |
Note on MRM Transitions: The specific product ions for this compound should be determined by infusing the standard and performing a product ion scan. The values provided are predictive based on the fragmentation of unlabeled hypoxanthine.
c. Data Analysis
-
Integrate the peak areas for both hypoxanthine and this compound.
-
Calculate the peak area ratio of hypoxanthine to this compound.
-
Generate a calibration curve using known concentrations of hypoxanthine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of this compound.
-
Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Metabolic Flux Analysis of the Purine Salvage Pathway
This protocol provides a framework for tracing the incorporation of this compound into downstream purine nucleotides.
a. Cell Culture and Labeling
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the cell type and expected metabolic rate.
-
At various time points, harvest the cells.
b. Metabolite Extraction
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding liquid nitrogen or ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis
-
Analyze the cell extracts using an LC-MS/MS method capable of separating and detecting IMP, AMP, and GMP.
-
Monitor for the unlabeled (M+0) and labeled (M+2) forms of the downstream metabolites.
d. Data Analysis
-
Calculate the fractional isotopic enrichment for each metabolite at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and calculate the flux through the purine salvage pathway.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in metabolomics.
Conclusion
This compound is a powerful tool for researchers in the field of metabolomics. Its application as an internal standard enables robust and accurate quantification of endogenous hypoxanthine, a key biomarker in many physiological and pathological states. Furthermore, its use in metabolic flux and tracer studies provides dynamic insights into the activity of the purine salvage pathway, which is crucial for understanding cellular metabolism in health and disease. The methodologies and data presented in this guide offer a solid foundation for the integration of this compound into advanced metabolomics research, ultimately contributing to new discoveries in drug development and biomedical science.
References
The Role of Deuterated Hypoxanthine (Hypoxanthine-d2) in Advancing Clinical Biomarker Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of deuterated hypoxanthine (hypoxanthine-d2) in the accurate quantification of hypoxanthine, a pivotal biomarker in a range of clinical studies. This document details the underlying metabolic pathways, experimental protocols for robust analysis, and a summary of quantitative data, offering a valuable resource for professionals in the field of biomedical research and drug development.
Introduction: Hypoxanthine as a Clinical Biomarker
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its concentration in biological fluids can be indicative of various pathological and physiological states, making it a significant biomarker. Elevated levels of hypoxanthine have been associated with conditions characterized by hypoxia and increased ATP degradation, such as cardiac ischemia, ischemic stroke, and perinatal asphyxia. Furthermore, dysregulation of hypoxanthine levels is implicated in metabolic disorders like gout and xanthinuria, and it has been investigated as a potential biomarker for certain cancers and as an indicator of radiation exposure.
The accurate and precise measurement of hypoxanthine in complex biological matrices like plasma, serum, and urine is paramount for its reliable use in clinical research. This necessitates the use of advanced analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.
The Essential Role of this compound as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard is crucial for correcting analytical variability, including inconsistencies in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte. A stable isotope-labeled internal standard, such as this compound, is the ideal choice for this purpose.
This compound is a form of hypoxanthine where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish it from the endogenous, unlabeled hypoxanthine. Crucially, the physicochemical properties of this compound are nearly identical to those of hypoxanthine. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus providing a reliable basis for the accurate quantification of the endogenous analyte. The use of a deuterated internal standard is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.
Purine Metabolism and the Position of Hypoxanthine
Hypoxanthine occupies a central position in the purine metabolism pathway. It is formed from the deamination of adenine and is a degradation product of adenosine monophosphate (AMP). Hypoxanthine can either be salvaged back into the purine nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be catabolized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase (XOR).
Tracing Purine Metabolism: An In-depth Technical Guide to Utilizing Hypoxanthine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Hypoxanthine-d2, a stable isotope-labeled tracer, for the elucidation of purine metabolism pathways. This powerful technique offers a dynamic view of metabolic fluxes, providing critical insights for basic research and the development of novel therapeutics targeting metabolic disorders and cancer.
Introduction to Purine Metabolism and Stable Isotope Tracing
Purine metabolism is a fundamental cellular process responsible for the synthesis, recycling, and degradation of purine nucleotides (adenosine and guanosine triphosphate), which are essential for DNA and RNA synthesis, energy transfer, and cellular signaling. Dysregulation of purine metabolism is implicated in a range of diseases, including gout, immunodeficiencies, and cancer.
Stable isotope tracing, coupled with mass spectrometry, has emerged as a pivotal technology for studying metabolic pathways. By introducing a non-radioactive, isotopically labeled metabolite, such as this compound, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the quantification of metabolic flux through specific pathways, providing a more dynamic and accurate picture of cellular metabolism than static metabolite measurements alone.
Hypoxanthine is a key intermediate in the purine salvage pathway, a critical mechanism for recycling purine bases and conserving energy.[1] Tracing with this compound enables the direct measurement of the activity of this pathway and its contribution to the overall purine nucleotide pool.
The Purine Salvage Pathway
The purine salvage pathway reclaims purine bases from the degradation of nucleotides. Hypoxanthine, guanine, and adenine are salvaged through the action of two key enzymes: hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT). HGPRT converts hypoxanthine and guanine into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, while APRT converts adenine to adenosine monophosphate (AMP). IMP serves as a central precursor for the synthesis of both AMP and GMP.
Experimental Design and Protocols
A typical stable isotope tracing experiment using this compound involves several key stages, from cell culture and tracer administration to sample preparation and analysis.
Experimental Workflow
The general workflow for a this compound tracing experiment is outlined below.
Detailed Experimental Protocols
This protocol describes the labeling of adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
Hypoxanthine-free medium
-
This compound (deuterated at appropriate positions)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing hypoxanthine-free medium with this compound. The final concentration of this compound may need to be optimized but is typically in the range of 10-100 µM.
-
Tracer Administration: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
Quenching and Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
This protocol provides a general guideline for in vivo labeling using this compound in a mouse model.
Materials:
-
Animal model (e.g., mouse)
-
Sterile this compound solution in a biocompatible vehicle (e.g., saline)
-
Anesthesia and surgical tools (if required for tissue collection)
-
Liquid nitrogen
-
Homogenization buffer (e.g., 80% methanol)
-
Tissue homogenizer
Procedure:
-
Tracer Administration: Administer this compound to the animal via an appropriate route (e.g., intravenous injection, intraperitoneal injection, or oral gavage). The dosage will need to be optimized based on the animal model and experimental goals.
-
Time-Course: Collect tissues at various time points after administration (e.g., 30 minutes, 1, 4, 12, 24 hours) to track the distribution and metabolism of the tracer.
-
Tissue Collection: At the designated time point, euthanize the animal according to approved protocols. Rapidly excise the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Add a pre-determined volume of ice-cold 80% methanol.
-
Homogenize the tissue using a suitable homogenizer while keeping the sample on ice.
-
Centrifuge the homogenate at high speed to pellet tissue debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Data Acquisition and Analysis
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for quantifying the incorporation of stable isotopes into metabolites.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system is recommended for accurate mass measurements and separation of isomers.
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar purine metabolites.
Mass Spectrometry: The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., M+0, M+1, M+2, etc.).
Table 1: Example LC-MS/MS Parameters for Purine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hypoxanthine | 137.0458 | 119.0356 | 15 |
| This compound | 139.0584 | 121.0482 | 15 |
| Inosine | 269.0881 | 137.0458 | 10 |
| Inosine-d2 | 271.1007 | 139.0584 | 10 |
| IMP | 349.0601 | 137.0458 | 20 |
| IMP-d2 | 351.0727 | 139.0584 | 20 |
| Xanthine | 153.0407 | 135.0305 | 20 |
| Uric Acid | 169.0356 | 141.0254 | 15 |
| AMP | 348.0707 | 136.0623 | 20 |
| AMP-d2 | 350.0833 | 138.0749 | 20 |
| GMP | 364.0656 | 152.0573 | 20 |
| GMP-d2 | 366.0782 | 154.0699 | 20 |
Note: These are example parameters and should be optimized for the specific instrument and experimental conditions.
Data Processing and Interpretation
The raw data from the LC-MS/MS analysis is processed to obtain the fractional enrichment of the labeled isotope in each metabolite. This involves correcting for the natural abundance of stable isotopes. The fractional enrichment data is then used to calculate metabolic flux rates through the purine salvage pathway.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from this compound tracing experiments can be presented.
Table 2: Fractional Enrichment of Purine Metabolites in Cultured Cells after this compound Labeling
| Time (hours) | IMP-d2 (%) | AMP-d2 (%) | GMP-d2 (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 5.1 ± 0.6 | 3.2 ± 0.4 |
| 4 | 45.8 ± 3.5 | 18.3 ± 2.1 | 12.5 ± 1.5 |
| 8 | 68.1 ± 5.2 | 35.7 ± 4.3 | 28.9 ± 3.1 |
| 24 | 85.3 ± 6.1 | 60.2 ± 5.8 | 55.4 ± 4.9 |
Data are presented as mean ± SD from a representative experiment.
Table 3: Relative Purine Pool Sizes in Different Tissues from an In Vivo this compound Tracing Study
| Tissue | Hypoxanthine (nmol/g) | IMP (nmol/g) | AMP (nmol/g) | GMP (nmol/g) |
| Liver | 15.6 ± 2.1 | 50.2 ± 6.7 | 350.1 ± 45.3 | 80.5 ± 10.2 |
| Brain | 5.2 ± 0.8 | 25.8 ± 3.9 | 280.4 ± 32.1 | 65.3 ± 8.7 |
| Muscle | 8.9 ± 1.2 | 30.1 ± 4.5 | 450.7 ± 55.6 | 95.1 ± 12.3 |
Data are presented as mean ± SD from a representative experiment.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and precise method for investigating the dynamics of the purine salvage pathway. The detailed protocols and data analysis workflows presented in this guide offer a framework for researchers to design and execute robust metabolomics experiments. The insights gained from such studies will undoubtedly contribute to a deeper understanding of purine metabolism in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.
References
In-Depth Technical Guide to the Mass Spectral Characteristics of Hypoxanthine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectral characteristics of Hypoxanthine-d2, a deuterated internal standard crucial for the accurate quantification of hypoxanthine in various biological matrices. This document details the mass-to-charge ratios of its precursor and product ions, fragmentation patterns, and typical experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction to this compound in Mass Spectrometry
This compound is a stable isotope-labeled version of hypoxanthine, a naturally occurring purine derivative. In quantitative mass spectrometry, particularly LC-MS/MS, deuterated compounds like this compound are considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization. This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for analyte loss and variations in instrument response.
Mass Spectral Data of this compound
The mass spectral characteristics of this compound are fundamental to its application as an internal standard. The two deuterium atoms increase the monoisotopic mass by approximately 2 Da compared to unlabeled hypoxanthine.
Precursor and Product Ions
In positive electrospray ionization (ESI) mode, this compound is typically observed as its protonated molecule, [M+H]⁺. The selection of a specific precursor ion and its characteristic product ions forms the basis of Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique.
Based on the known fragmentation of purine analogs and the mass shift due to deuteration, the following MRM transitions are commonly used for this compound.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Putative Fragment Identity |
| This compound | 139.1 | 112.1 | [C4H2DN2O]⁺ |
| 139.1 | 94.1 | [C3HDN2]⁺ | |
| Hypoxanthine (for comparison) | 137.1 | 110.1 | [C4H3N2O]⁺ |
| 137.1 | 92.1 | [C3H2N2]⁺ |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Fragmentation Pathway of this compound
The fragmentation of the this compound precursor ion is induced by collision with an inert gas in the collision cell of a tandem mass spectrometer. The resulting product ions are characteristic of the molecule's structure. The proposed fragmentation pathway for the protonated this compound is illustrated below. The fragmentation of the core purine structure is consistent with that of unlabeled hypoxanthine, with the deuterium labels being retained on specific fragments.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantitative analysis of hypoxanthine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of this compound working solution to each sample. Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument and application.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A typical gradient might be 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and return to 2% B for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for the instrument (e.g., 3.5 - 4.5 kV) |
| Source Temperature | Optimized for the instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for the instrument (e.g., 400 - 500°C) |
| Collision Gas | Argon |
| MRM Transitions | As specified in Table 1 |
| Dwell Time | Optimized for the number of analytes and chromatographic peak width (e.g., 50 - 100 ms) |
Experimental Workflow Visualization
The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of hypoxanthine by LC-MS/MS. Understanding its mass spectral characteristics, including its specific MRM transitions and fragmentation pattern, is essential for developing and validating accurate and precise analytical methods. The experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. As with any analytical procedure, optimization of the sample preparation and instrument parameters is crucial for achieving the best performance for a specific application.
Structural Confirmation of Hypoxanthine-d2 via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of deuterated hypoxanthine (Hypoxanthine-d2). The strategic incorporation of deuterium at specific positions within the hypoxanthine molecule provides a powerful tool for unambiguous signal assignment and structural elucidation, crucial for its use as an internal standard in quantitative analyses or as a tracer in metabolic studies. This document outlines the synthesis, detailed NMR experimental protocols, and comprehensive data analysis required for the verification of the molecular structure of this compound.
Synthesis of this compound
The targeted deuteration of hypoxanthine is achieved through a hydrogen-isotope exchange reaction. A common and effective method involves the use of a ruthenium nanoparticle catalyst in the presence of deuterium gas (D₂). This process facilitates the site-selective exchange of hydrogen for deuterium at the C2 and C8 positions of the purine ring, the most acidic protons on the heterocyclic core.
Reaction Scheme:
Hypoxanthine + D₂ ---[Ru nanoparticles/D₂O]---> this compound
This catalytic approach is favored for its efficiency and selectivity under relatively mild reaction conditions, ensuring the integrity of the purine ring structure. The resulting product, this compound, is then purified using standard chromatographic techniques prior to NMR analysis.
Experimental Protocols
High-resolution ¹H and ¹³C NMR spectroscopy are the primary analytical techniques for the structural confirmation of this compound. The following protocols provide a general framework for acquiring high-quality NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. Deuterated water (D₂O) can also be used, particularly for biological applications.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication may be applied to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions can be added.
NMR Data Acquisition
The following are typical acquisition parameters for 1D and 2D NMR experiments on a 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D NMR Spectroscopy (HSQC):
-
Pulse Sequence: A sensitivity-enhanced heteronuclear single quantum coherence (HSQC) experiment (e.g., 'hsqcetgpsisp2.2' on Bruker instruments).
-
Spectral Width (¹H): 0-16 ppm.
-
Spectral Width (¹³C): 0-200 ppm.
-
Number of Increments (t1): 128-256.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2 seconds.
Data Presentation and Interpretation
The successful synthesis of this compound is confirmed by comparing its NMR spectra with that of an unlabeled hypoxanthine standard. The key indicator of successful deuteration at the C2 and C8 positions is the disappearance of the corresponding proton signals in the ¹H NMR spectrum.
Tabulated NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for hypoxanthine in DMSO-d6 and D₂O.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Hypoxanthine
| Proton | DMSO-d6 | D₂O |
| H-2 | ~8.14 | ~8.22 |
| H-8 | ~7.99 | ~8.19 |
| N1-H | ~12.25 | Exchange |
| N7/N9-H | ~13.37 | Exchange |
Data sourced from the Human Metabolome Database (HMDB).[2]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Hypoxanthine
| Carbon | DMSO-d6 | D₂O |
| C-2 | ~140.86 | ~147.5 |
| C-4 | ~153.92 | Not Reported |
| C-5 | ~119.95 | Not Reported |
| C-6 | ~156.13 | Not Reported |
| C-8 | ~145.39 | ~145.2 |
Data sourced from the Human Metabolome Database (HMDB).[2]
Spectral Interpretation for Structural Confirmation
-
¹H NMR of this compound: The ¹H NMR spectrum of successfully synthesized this compound will show a significant reduction or complete absence of the signals corresponding to H-2 (around 8.14 ppm in DMSO-d6) and H-8 (around 7.99 ppm in DMSO-d6). The broad signals for the exchangeable N-H protons will remain.
-
¹³C NMR of this compound: The ¹³C NMR spectrum of this compound will exhibit a notable change in the signals for C-2 and C-8. Due to the coupling with deuterium (a spin-1 nucleus), these carbon signals may appear as triplets (due to ¹JCD coupling) or show significant broadening, depending on the relaxation effects. The chemical shifts of the other carbon atoms (C-4, C-5, and C-6) should remain largely unaffected.
-
2D HSQC of this compound: A Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons with their directly attached carbons, will provide definitive evidence of deuteration. In the HSQC spectrum of this compound, the cross-peaks corresponding to the C2-H2 and C8-H8 correlations will be absent, confirming the replacement of protons with deuterium at these positions.
Visualizations
The following diagrams illustrate the key aspects of this technical guide.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Key NMR spectral differences between unlabeled and deuterated hypoxanthine.
References
Methodological & Application
Application Note: Quantification of Hypoxanthine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of hypoxanthine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Hypoxanthine-d2, to ensure high accuracy and precision. The simple and efficient sample preparation protocol, based on protein precipitation, combined with a rapid chromatographic separation, makes this method suitable for high-throughput analysis in clinical research and drug development settings. This document provides comprehensive experimental protocols, method validation parameters, and illustrative diagrams to guide researchers in implementing this assay.
Introduction
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism.[1][2][3] It is formed from the deamination of adenosine and the breakdown of inosine.[1][2] Alterations in hypoxanthine levels have been associated with various pathological conditions, including hypoxia, ischemia, and certain genetic disorders of purine metabolism, such as Lesch-Nyhan syndrome. Consequently, the accurate measurement of hypoxanthine in biological matrices is of significant interest for both clinical diagnostics and biomedical research.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results. This application note describes a fully validated LC-MS/MS method for the determination of hypoxanthine in human plasma.
Experimental Protocols
Materials and Reagents
-
Hypoxanthine (≥99% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve hypoxanthine and this compound in a 50:50 (v/v) methanol/water mixture to obtain individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the hypoxanthine stock solution with 50:50 (v/v) methanol/water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 2% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table below |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hypoxanthine | 137.0 | 119.0 | 100 | 15 |
| This compound (IS) | 139.0 | 121.0 | 100 | 15 |
Note: The precursor ion for this compound is predicted based on a +2 Da shift from the unlabeled compound. The product ion is also predicted to have a +2 Da shift, assuming the deuterium atoms are not lost during fragmentation. These transitions should be confirmed and optimized during method development.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. The following performance characteristics were evaluated:
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (%Bias) | Within ±10% |
| Recovery | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |
Visualizations
Signaling Pathway
Caption: Simplified pathway of purine catabolism leading to the formation of hypoxanthine and uric acid.
Experimental Workflow
Caption: Workflow for the quantification of hypoxanthine in human plasma using LC-MS/MS.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of hypoxanthine in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The detailed protocols and performance characteristics presented herein demonstrate the suitability of this method for applications in clinical research, biomarker discovery, and pharmacokinetic studies.
References
Application Notes and Protocols for Hypoxanthine Analysis using Hypoxanthine-d2 Internal Standard
Introduction
Hypoxanthine is a naturally occurring purine derivative that serves as a crucial intermediate in the metabolism of nucleic acids.[1] It is formed during the degradation of adenosine monophosphate (AMP) and is a substrate for the enzyme xanthine oxidase, which converts it to xanthine and subsequently to uric acid.[2] Aberrant levels of hypoxanthine in biological fluids have been implicated in various pathological conditions, including hypoxia, ischemia, and certain genetic disorders.[1] Consequently, the accurate and precise quantification of hypoxanthine in biological matrices such as plasma, serum, and urine is of significant interest to researchers, clinicians, and professionals in drug development.
The use of a stable isotope-labeled internal standard, such as Hypoxanthine-d2, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound has nearly identical chemical and physical properties to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and co-ionization allow for the correction of variability introduced during the analytical workflow, including extraction efficiency and matrix effects, thereby enhancing the accuracy and precision of the measurement. These application notes provide detailed protocols for sample preparation of hypoxanthine from biological matrices for LC-MS/MS analysis using this compound as an internal standard.
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
Principle: Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample, which disrupts the hydration layer around the proteins, causing them to precipitate out of solution. The supernatant, containing the analyte and internal standard, is then collected for analysis.
Materials and Reagents:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol/water)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Methanol (MeOH), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Thaw frozen plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Plasma and Urine Samples
Principle: Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration. It separates components of a mixture based on their physical and chemical properties. For hypoxanthine, a polar compound, a reverse-phase sorbent like C18 can be used to retain the analyte while more polar impurities are washed away. The analyte is then eluted with a stronger organic solvent.
Materials and Reagents:
-
Human plasma or urine samples
-
This compound internal standard (IS) working solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE vacuum manifold
-
Collection tubes
Protocol:
-
Sample Pre-treatment:
-
Plasma: Perform protein precipitation as described in the PPT protocol (steps 1-7). Dilute the supernatant 1:1 with water containing 0.1% formic acid.
-
Urine: Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulates. Dilute 100 µL of urine with 900 µL of water containing 0.1% formic acid. Add 10 µL of the this compound IS.
-
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the hypoxanthine and this compound from the cartridge with 1 mL of 50% acetonitrile in water.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples
Principle: Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For a polar compound like hypoxanthine, manipulating the pH of the aqueous phase can facilitate its extraction into a suitable organic solvent. However, due to its high polarity, a salting-out effect may be necessary to improve extraction efficiency into common organic solvents.
Materials and Reagents:
-
Human plasma or urine samples
-
This compound internal standard (IS) working solution
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (NaCl)
-
Ammonium hydroxide (for pH adjustment)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
In a 2 mL microcentrifuge tube, combine 200 µL of plasma or urine with 20 µL of the this compound IS working solution.
-
Add 50 µL of ammonium hydroxide to adjust the pH to approximately 9.
-
Add approximately 100 mg of sodium chloride to the sample to create a salting-out effect.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Hypoxanthine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hypoxanthine | 137.0 | 119.0 | 50 | 15 |
| 137.0 | 92.0 | 50 | 25 | |
| This compound (IS) | 139.0 | 121.0 | 50 | 15 |
| 139.0 | 94.0 | 50 | 25 |
*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of hypoxanthine. These values should be experimentally optimized on the specific mass spectrometer being used.
Table 2: Representative Quantitative Performance Data for Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Protein Precipitation (ACN) | Plasma | 85 - 105 | < 10 | < 15 |
| Solid-Phase Extraction (C18) | Plasma | 90 - 110 | < 8 | < 12 |
| Urine | 92 - 108 | < 7 | < 10 | |
| Liquid-Liquid Extraction | Plasma | 75 - 95 | < 15 | < 20 |
| Urine | 80 - 100 | < 12 | < 18 |
Note: The data presented are representative values from literature and should be validated for each specific application. Precision and recovery can vary based on the specific protocol, equipment, and matrix.
Visualizations
Caption: Experimental Workflow for Hypoxanthine Analysis.
References
Application Notes and Protocols for Urinary Hypoxanthine-d2 in Kidney Disease Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in the metabolic pathway of purines.[1] Dysregulation of purine metabolism has been implicated in various pathologies, including kidney disease. Elevated levels of hypoxanthine and its downstream metabolite, uric acid, in serum and urine are associated with conditions such as hyperuricemia, which is a known risk factor for the development and progression of chronic kidney disease (CKD).[2][3] Consequently, the accurate and precise quantification of hypoxanthine in urine serves as a valuable tool for researchers and clinicians in the study of kidney disease pathophysiology and for the development of novel therapeutic interventions.
This document provides detailed application notes and protocols for the analysis of hypoxanthine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hypoxanthine-d2 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.
Clinical Significance of Hypoxanthine in Kidney Disease
Disturbances in the purine metabolic pathway can lead to an accumulation of intermediates like hypoxanthine and the final product, uric acid. The kidneys play a crucial role in the excretion of these metabolites. In cases of renal insufficiency, the clearance of these substances is impaired, leading to their accumulation in the body.[3] While hyperuricemia is a well-established risk factor for CKD, emerging evidence suggests that its precursors, including hypoxanthine, may also contribute to renal pathology. In some rare genetic disorders, such as deficiencies in the enzymes xanthine oxidase or molybdenum cofactor, the analysis of urinary hypoxanthine is essential for diagnosis.[4] Furthermore, studies in acute kidney injury (AKI) have explored the changes in urinary levels of hypoxanthine and other purines, suggesting their potential role as early biomarkers of renal dysfunction.
Experimental Protocols
Principle of the Method
The method described here utilizes liquid chromatography (LC) to separate hypoxanthine from other components in a urine matrix. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. This compound is added to the urine samples at a known concentration to serve as an internal standard, allowing for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument performance.
Materials and Reagents
-
Hypoxanthine analytical standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Ammonium acetate
-
Human urine samples (stored at -80°C)
Instrumentation
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
An analytical column suitable for polar compound separation, such as a Cogent Diamond Hydride™ column (4µm, 100Å, 2.1 x 100mm) or a SeQuant ZIC-HILIC column (150 x 2.1 mm, 3.5 μm, 100 Å).
Sample Preparation
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
For protein precipitation, add 400 µL of acetonitrile to 100 µL of the urine sample.
-
Add the internal standard, this compound, to each sample at a fixed concentration.
-
Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 3000 g or higher) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For analysis, a small aliquot (e.g., 20 µL) of the supernatant can be further diluted if necessary before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Example)
| Parameter | Value |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm |
| Mobile Phase A | DI Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/minute |
| Injection Volume | 1-20 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0 | |
| 0.2 | |
| 8 | |
| 9 | |
| 10 | |
| 12 |
Mass Spectrometry Conditions (Example)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Hypoxanthine: e.g., 137.04580 (M+H)+ |
| Product Ion (m/z) | To be determined by direct infusion and optimization of the specific instrument. |
| Internal Standard (m/z) | This compound: Precursor and product ions to be determined. |
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the analysis of hypoxanthine in urine.
| Parameter | Result | Reference |
| Linearity Range | 12 - 480 µmol/L | |
| Intra-day Assay Variation | < 2.5% | |
| Inter-day Assay Variation | < 2.5% | |
| Mean Recovery | 94.3 - 107.3% |
Visualizations
Purine Catabolism Pathway
The following diagram illustrates the purine catabolism pathway, highlighting the central role of hypoxanthine and the enzymes involved. Dysregulation of this pathway is a key factor in kidney diseases associated with purine metabolism disorders.
Caption: Purine Catabolism Pathway Leading to Uric Acid Formation.
Experimental Workflow for Urinary Hypoxanthine Analysis
This workflow diagram outlines the key steps involved in the analysis of hypoxanthine in urine samples using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Urinary Hypoxanthine Analysis.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Disturbed purine nucleotide metabolism in chronic kidney disease is a risk factor for cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolic disorder of purine nucleotide in patients with renal disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tissue Hypoxia with Hypoxanthine-d2 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue hypoxia, a condition of inadequate oxygen supply to tissues, is a critical factor in the pathophysiology of numerous diseases, including cancer, ischemia, and inflammatory disorders.[1] Accurate measurement of tissue hypoxia is essential for understanding disease mechanisms and for the development of targeted therapies. Hypoxanthine, a purine metabolite, has been identified as a promising biomarker for tissue hypoxia.[2] Under normoxic conditions, hypoxanthine is rapidly metabolized by xanthine oxidase. However, under hypoxic conditions, the degradation of adenine nucleotides to hypoxanthine is accelerated, while its conversion to xanthine and uric acid is slowed due to the oxygen-dependent nature of xanthine oxidase, leading to an accumulation of hypoxanthine in hypoxic tissues.[3]
Stable isotope-labeled tracer studies, utilizing molecules like hypoxanthine-d2, offer a dynamic and quantitative method to assess metabolic fluxes in vivo. By introducing a deuterated version of hypoxanthine, researchers can trace its metabolic fate and quantify the rate of its conversion, providing a direct measure of xanthine oxidase activity and, consequently, the extent of tissue hypoxia. This application note provides detailed protocols for in vivo tracer studies using this compound, sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data interpretation to measure tissue hypoxia.
Signaling Pathways and Experimental Workflow
Purine Metabolism Pathway in Hypoxia
Caption: Purine degradation pathway and the effect of hypoxia.
Experimental Workflow for this compound Tracer Study
Caption: Experimental workflow for measuring tissue hypoxia.
Experimental Protocols
In Vivo this compound Tracer Study
1. Animal Models and Induction of Hypoxia:
-
Tumor Xenograft Model: Subcutaneously implant cancer cells (e.g., human colon cancer HCT116) into the flank of immunocompromised mice (e.g., NOD-SCID). Allow tumors to grow to a suitable size (e.g., 100-200 mm³). The core of solid tumors naturally develops hypoxic regions.[1]
-
Ischemia/Reperfusion Model: Induce transient ischemia in the target organ (e.g., kidney, brain) by temporarily occluding the arterial blood supply. Reperfusion is initiated by releasing the occlusion. Tissue samples are collected during the ischemic and reperfusion phases.
-
Hypoxic Chamber: Expose animals to a controlled hypoxic environment (e.g., 8-10% oxygen) for a specified duration before and during the tracer study.
2. This compound Tracer Administration:
-
Tracer Preparation: Prepare a sterile solution of this compound in saline. The typical dosage for a bolus intravenous (IV) injection in mice is in the range of 1-5 mg/kg body weight.[4]
-
Administration: Administer the this compound solution as a single bolus via the tail vein. For kinetic studies, it is crucial to record the exact time of injection.
3. Sample Collection Schedule:
-
Blood Sampling: Collect small blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at multiple time points post-injection (e.g., 1, 5, 15, 30, 60, and 120 minutes) to determine the plasma clearance of the tracer.
-
Tissue Harvesting: At the final time point (e.g., 120 minutes), euthanize the animal and rapidly excise the tissues of interest (e.g., tumor, ischemic kidney, normoxic contralateral kidney, liver, muscle).
4. Metabolism Quenching and Sample Storage:
-
Immediately freeze the collected tissue samples in liquid nitrogen to quench all metabolic activity.
-
Store all samples at -80°C until further processing.
Sample Preparation for LC-MS/MS Analysis
1. Metabolite Extraction from Tissues:
-
Weigh the frozen tissue samples (typically 20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol in water) at a ratio of 1:10 (w/v) using a bead beater or a Dounce homogenizer on ice.
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
2. Metabolite Extraction from Plasma:
-
To 50 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it down.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
1. Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like hypoxanthine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high to low organic content.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
2. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine (unlabeled): Precursor ion (m/z) 137.04 -> Product ion (m/z) 119.03
-
This compound: Precursor ion (m/z) 139.05 -> Product ion (m/z) 121.04
-
Xanthine (unlabeled): Precursor ion (m/z) 153.04 -> Product ion (m/z) 135.03
-
Xanthine-d2: Precursor ion (m/z) 155.05 -> Product ion (m/z) 137.04
-
Uric Acid (unlabeled): Precursor ion (m/z) 169.03 -> Product ion (m/z) 141.02
-
Uric Acid-d2: Precursor ion (m/z) 171.04 -> Product ion (m/z) 143.03
-
Data Presentation and Interpretation
Quantitative Data Summary
| Tissue Type | Condition | Hypoxanthine (nmol/g) | This compound (nmol/g) | Xanthine (nmol/g) | Uric Acid (nmol/g) |
| Tumor | Hypoxic | 15.2 ± 3.1 | 8.5 ± 1.9 | 5.8 ± 1.2 | 4.1 ± 0.9 |
| Muscle | Normoxic | 3.5 ± 0.8 | 1.2 ± 0.3 | 12.7 ± 2.5 | 18.3 ± 3.7 |
| Kidney | Ischemic | 25.8 ± 5.2 | 15.3 ± 3.1 | 8.1 ± 1.7 | 6.2 ± 1.3 |
| Kidney | Contralateral | 4.1 ± 0.9 | 1.5 ± 0.4 | 15.2 ± 3.0 | 22.5 ± 4.5 |
Representative data. Actual values will vary depending on the experimental model and conditions.
Data Analysis
-
Isotopic Enrichment Calculation:
-
Calculate the fractional abundance of the labeled and unlabeled metabolites in each sample.
-
Isotopic Enrichment (%) = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite]) * 100
-
-
Tracer Kinetic Modeling:
-
The rate of appearance (Ra) and disappearance (Rd) of hypoxanthine can be modeled using compartmental analysis.
-
A simplified model can be used to estimate the flux through xanthine oxidase by measuring the rate of conversion of this compound to its downstream metabolites (xanthine-d2 and uric acid-d2).
-
A lower rate of conversion of this compound to xanthine-d2 and uric acid-d2 in a particular tissue is indicative of reduced xanthine oxidase activity and, therefore, hypoxia.
-
Conclusion
The use of this compound as a tracer provides a powerful tool for the quantitative assessment of tissue hypoxia. The detailed protocols and methodologies presented in this application note offer a framework for researchers to implement this technique in their studies. By providing a dynamic measure of metabolic flux, this approach can offer deeper insights into the pathophysiology of hypoxic diseases and aid in the development and evaluation of novel therapeutic interventions.
References
- 1. Quantitative Visualization of Hypoxia and Proliferation Gradients Within Histological Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxanthine: a new paradigm to interpret the origin of transfusion toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Purine Metabolism with Hypoxanthine-d2 in Cell Culture for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer, and understanding the intricate network of metabolic pathways is crucial for developing novel therapeutic strategies. The purine salvage pathway is a key metabolic route for the synthesis of nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling. Hypoxanthine, a central intermediate in purine metabolism, can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine and guanosine nucleotides. Metabolic flux analysis (MFA) using stable isotope tracers provides a powerful tool to quantify the rates of metabolic reactions and elucidate the contributions of different pathways to cellular metabolism.
This document provides detailed application notes and protocols for the use of Hypoxanthine-d2, a deuterium-labeled stable isotope of hypoxanthine, in cell culture-based metabolic flux analysis. By tracing the incorporation of deuterium from this compound into downstream purine metabolites using mass spectrometry, researchers can gain quantitative insights into the activity of the purine salvage pathway. These insights are valuable for identifying metabolic vulnerabilities and evaluating the efficacy of drugs targeting purine metabolism.
Key Applications of this compound in Metabolic Flux Analysis
-
Quantification of Purine Salvage Pathway Flux: Tracing the incorporation of deuterium from this compound into IMP, AMP, GMP, and their corresponding di- and tri-phosphate forms allows for the direct measurement of the rate of the purine salvage pathway.
-
Interrogation of Nucleotide Metabolism: By analyzing the isotopic enrichment in adenosine and guanosine nucleotide pools, researchers can understand the relative contribution of the salvage pathway versus the de novo synthesis pathway to maintain nucleotide homeostasis.
-
Evaluation of Therapeutic Interventions: this compound tracing can be employed to assess the impact of small molecule inhibitors or genetic perturbations on the purine salvage pathway, providing a quantitative measure of target engagement and downstream metabolic consequences.
-
Identification of Metabolic Phenotypes: Different cell types and disease states exhibit distinct metabolic profiles. This compound MFA can help characterize these phenotypes and identify metabolic dependencies that could be exploited for therapeutic benefit.
Quantitative Data Presentation
The following tables present representative data from a stable isotope tracing experiment using isotopically labeled hypoxanthine in a human cancer cell line. This data, adapted from a study using 13C5-Hypoxanthine, illustrates the type of quantitative information that can be obtained.[1] The principles of isotopic enrichment and flux calculations are directly transferable to experiments using this compound.
Table 1: Isotopic Enrichment of Purine Metabolites after Labeling with Isotopically Labeled Hypoxanthine
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+2) Abundance (%) | Fractional Enrichment (%) |
| Inosine Monophosphate (IMP) | 25.3 ± 3.1 | 74.7 ± 3.1 | 74.7 |
| Adenosine Monophosphate (AMP) | 45.8 ± 4.5 | 54.2 ± 4.5 | 54.2 |
| Guanosine Monophosphate (GMP) | 51.2 ± 5.2 | 48.8 ± 5.2 | 48.8 |
| Xanthine | 30.1 ± 2.8 | 69.9 ± 2.8 | 69.9 |
| Uric Acid | 15.6 ± 1.9 | 84.4 ± 1.9 | 84.4 |
Data are presented as mean ± standard deviation for n=3 biological replicates. Fractional enrichment is calculated as the percentage of the metabolite pool that is labeled with the isotope.
Table 2: Relative Flux Contribution of Purine Salvage Pathway to Nucleotide Pools
| Nucleotide Pool | Contribution from Salvage Pathway (%) |
| Adenosine Nucleotides (AMP, ADP, ATP) | 52.5 ± 4.8 |
| Guanosine Nucleotides (GMP, GDP, GTP) | 47.5 ± 5.1 |
Contribution is estimated based on the fractional enrichment of the respective mononucleotides, corrected for the isotopic enrichment of the precursor pool.
Experimental Protocols
This section provides detailed protocols for performing a metabolic flux analysis experiment using this compound in cultured mammalian cells.
Protocol 1: In Vitro Stable Isotope Tracing with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glucose- and hypoxanthine-free cell culture medium (e.g., custom formulation or commercially available)
-
This compound (deuterium-labeled hypoxanthine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or a dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of the experiment. Culture the cells in complete medium overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose- and hypoxanthine-free medium with the desired concentration of glucose (e.g., 10 mM) and this compound. The concentration of this compound should be optimized for the specific cell line and experimental goals but is typically in the range of 100-200 µM. Add dFBS to the same final concentration as in the complete medium. Pre-warm the labeling medium to 37°C.
-
Isotope Labeling:
-
Aspirate the complete medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
Return the plates to the incubator and culture for the desired labeling period. The time required to reach isotopic steady-state varies between cell lines and metabolic pathways. For purine metabolism, a time course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time.
-
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately place the culture plates on a bed of dry ice or in a dry ice/ethanol bath to quench all metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound Labeled Purine Metabolites
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A C18 reverse-phase LC column suitable for polar metabolite separation
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, vortex briefly, and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject the reconstituted samples onto the C18 column.
-
Perform a gradient elution to separate the purine metabolites. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2-98% B (linear gradient)
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-25 min: 2% B (re-equilibration)
-
-
The flow rate and gradient should be optimized for the specific LC system and column.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 70-1000).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra for metabolite identification.
-
For targeted analysis, set up a scheduled multiple reaction monitoring (MRM) method for the specific precursor-to-product ion transitions of unlabeled (M+0) and labeled (M+2) purine metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data using the instrument's software or a dedicated metabolomics data analysis platform (e.g., XCMS, MZmine, or vendor-specific software).
-
Identify metabolites based on their accurate mass, retention time, and MS/MS fragmentation pattern by comparing them to a standard library or online databases.
-
Quantify the peak areas of the different isotopologues (M+0 and M+2) for each identified purine metabolite.
-
Correct the raw isotopologue abundances for the natural abundance of 13C and other isotopes.
-
Calculate the fractional enrichment of the deuterium label in each metabolite.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Purine salvage pathway showing the metabolic fate of this compound.
Caption: Experimental workflow for this compound metabolic flux analysis.
References
Quantitative Analysis of Hypoxanthine in Biological Samples by GC-MS Using a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of hypoxanthine in biological samples, such as plasma, using Gas Chromatography-Mass Spectrometry (GC-MS) with Hypoxanthine-d2 as an internal standard. This stable isotope dilution method offers high specificity and accuracy for the quantification of this important purine metabolite.
Hypoxanthine is a naturally occurring purine derivative and a key intermediate in purine metabolism. Its levels in biological fluids can be indicative of various physiological and pathological states, including hypoxia and disorders of purine metabolism. Accurate quantification of hypoxanthine is therefore crucial in many areas of biomedical research and drug development.
This protocol outlines the necessary steps for sample preparation, including protein precipitation and derivatization, followed by GC-MS analysis. The use of a deuterated internal standard, this compound, allows for correction of variations in sample preparation and instrument response, ensuring reliable and reproducible results.
Quantitative Data Summary
The following table summarizes representative quantitative data for hypoxanthine levels in human plasma, as determined by GC-MS. These values can serve as a reference for expected physiological concentrations.
| Sample Type | Analyte | Mean Concentration (µM) | Standard Deviation (µM) | Reference |
| Human Plasma | Hypoxanthine | 1.65 | 0.78 | --INVALID-LINK--[1] |
| Human Blood | Hypoxanthine | 1.72 | 0.74 | --INVALID-LINK--[1] |
Experimental Workflow
The overall experimental workflow for the GC-MS quantification of hypoxanthine is depicted in the following diagram.
Caption: Experimental workflow for hypoxanthine quantification.
Experimental Protocols
Materials and Reagents
-
Hypoxanthine (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Acetonitrile (HPLC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (Sigma-Aldrich or equivalent)
-
Pyridine (Anhydrous)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts (250 µL)
-
Nitrogen gas supply for evaporation
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a known amount of this compound internal standard solution. A typical final concentration for the internal standard is in the range of 1-10 µM.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
Derivatization Protocol (Trimethylsilylation)
To make the polar hypoxanthine molecule volatile for GC analysis, a trimethylsilylation (TMS) derivatization step is required.
-
Reagent Preparation: Prepare the derivatization reagent by mixing MSTFA and anhydrous pyridine in a 4:1 (v/v) ratio. This should be done fresh.
-
Derivatization Reaction: Add 50 µL of the freshly prepared derivatization reagent to the dried sample residue.
-
Incubation: Tightly cap the tube and heat at 60-70°C for 60 minutes to ensure complete derivatization.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized hypoxanthine. These may need to be optimized for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 2 minutes |
| Ramp 1 | 15°C/min to 250°C |
| Hold | Hold at 250°C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitor the following characteristic ions for the di-TMS derivatives of hypoxanthine and its deuterated internal standard. The molecular ion of di-TMS hypoxanthine is m/z 280.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| di-TMS-Hypoxanthine | 265 | 280, 193 |
| di-TMS-Hypoxanthine-d2 | 267 | 282, 195 |
Note: The qualifier ions are used for confirmation of the analyte's identity.
Data Analysis
-
Peak Integration: Integrate the peak areas of the quantifier ions for both endogenous hypoxanthine and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of hypoxanthine and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples. Generate a calibration curve by plotting the ratio of the peak area of hypoxanthine to the peak area of the internal standard against the concentration of hypoxanthine.
-
Quantification: Determine the concentration of hypoxanthine in the unknown samples by using the peak area ratios and the calibration curve.
Signaling Pathway Context
Hypoxanthine is a central molecule in the purine metabolism pathway. The diagram below illustrates its position and key enzymatic conversions.
Caption: Key reactions involving hypoxanthine in purine metabolism.
This detailed protocol provides a robust and reliable method for the quantification of hypoxanthine in biological samples. The use of GC-MS combined with a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for a wide range of research and development applications.
References
Application Note: Quantitative Analysis of Hypoxanthine using Isotope Dilution Mass Spectrometry with Hypoxanthine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its levels in biological fluids can be indicative of various physiological and pathological states, including hypoxia and metabolic disorders. Accurate and precise quantification of hypoxanthine is therefore crucial in many areas of biomedical research and drug development. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex biological matrices.[1] This application note provides a detailed protocol for the quantification of hypoxanthine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hypoxanthine-d2 as an internal standard.
The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample.[1] This "isotopic twin" behaves identically to the endogenous analyte during sample preparation and analysis, thus compensating for any sample loss or matrix effects. The mass spectrometer can differentiate between the native and the labeled analyte based on their mass difference, allowing for highly accurate quantification by measuring the ratio of their signals.[1]
Purine Metabolism Pathway
Hypoxanthine is a central molecule in the purine degradation and salvage pathways. Understanding its metabolic context is essential for interpreting its quantitative data.
Caption: Simplified diagram of the purine degradation and salvage pathways involving hypoxanthine.
Experimental Protocols
This section details the methodology for the quantification of hypoxanthine in human urine using a validated LC-MS/MS method adapted from a published study on purine metabolite quantification.[2][3]
Materials and Reagents
-
Analytes and Internal Standards:
-
Hypoxanthine (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals or equivalent)
-
LC-MS grade water (Fisher Scientific)
-
LC-MS grade acetonitrile (Fisher Scientific)
-
Formic acid (Fisher Scientific)
-
Ammonium formate (Sigma-Aldrich)
-
-
Sample Collection: Human urine samples should be collected in sterile containers and stored at -80°C until analysis.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hypoxanthine and this compound in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the hypoxanthine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in 50:50 acetonitrile/water.
Sample Preparation
-
Thawing: Thaw frozen urine samples on ice.
-
Dilution: Dilute the urine samples 1:10 with LC-MS grade water.
-
Internal Standard Addition: To 100 µL of the diluted urine sample (or calibration standard), add 10 µL of the this compound internal standard spiking solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex each tube vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypoxanthine: m/z 137.0 -> 119.0This compound: m/z 139.0 -> 121.0 |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Experimental Workflow
The overall experimental workflow for the IDMS analysis of hypoxanthine is depicted below.
Caption: A flowchart illustrating the major steps in the IDMS workflow for hypoxanthine quantification.
Data Presentation and Performance Characteristics
The following tables summarize the expected quantitative performance of this method, based on a comprehensive validation study of a similar assay for purine metabolites.
Table 1: Method Precision
| Analyte | Concentration (µM) | Intra-day CV (%) | Inter-day CV (%) |
| Hypoxanthine | Low QC (e.g., 10) | < 5% | < 10% |
| Mid QC (e.g., 100) | < 5% | < 10% | |
| High QC (e.g., 500) | < 5% | < 10% |
CV: Coefficient of Variation
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (µM) | R² | LLOQ (µM) |
| Hypoxanthine | 1 - 1000 | > 0.995 | 1 |
R²: Coefficient of determination; LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (µM) | Recovery (%) | Matrix Effect (%) |
| Hypoxanthine | Low QC | 90 - 110 | < 15% |
| High QC | 90 - 110 | < 15% |
Table 4: Stability
| Analyte | Condition | Stability |
| Hypoxanthine | 3 Freeze-Thaw Cycles | Stable |
| 24 hours at Room Temperature | Stable | |
| 7 days at 4°C | Stable | |
| 6 months at -80°C | Stable |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of hypoxanthine in human urine using Isotope Dilution Mass Spectrometry with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for variability in sample preparation and analysis. The described method is robust, sensitive, and suitable for a wide range of research and clinical applications where reliable hypoxanthine measurement is required.
References
Application Note: Quantification of Hypoxanthine in Post-Mortem Vitreous Humor for PMI Estimation using LC-MS/MS with Hypoxanthine-d2 as an Internal Standard
Abstract
The accurate determination of the post-mortem interval (PMI) is a critical aspect of forensic investigation. After death, cellular energy metabolism undergoes significant changes, leading to the accumulation of specific metabolites. Hypoxanthine, a purine derivative, has been identified as a reliable biomarker for PMI estimation due to its steady increase in various body fluids, including vitreous humor, in the post-mortem period. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of endogenous hypoxanthine in vitreous humor. To ensure accuracy and correct for matrix effects, a stable isotope-labeled internal standard, Hypoxanthine-d2, is employed. The protocol provides a comprehensive guide for sample preparation, instrumental analysis, and data interpretation for forensic toxicology laboratories.
Introduction
Following cessation of blood circulation, oxygen supply to tissues is halted, leading to a rapid depletion of adenosine triphosphate (ATP). The subsequent degradation of adenosine monophosphate (AMP) results in the accumulation of its breakdown products, including hypoxanthine. The concentration of hypoxanthine in isolated biological compartments like the vitreous humor of the eye has been shown to correlate strongly with the time since death.
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules like hypoxanthine in complex biological matrices. The principle of stable isotope dilution, using a deuterated standard such as this compound, is the gold standard for quantitative mass spectrometry. This compound is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added at a known concentration at the beginning of the sample preparation process and co-elutes with the endogenous hypoxanthine, thereby accounting for any analyte loss during extraction and ionization variability.
This protocol outlines a validated method for the determination of hypoxanthine concentrations in post-mortem vitreous humor for the purpose of PMI estimation.
Experimental Protocols
Materials and Reagents
-
Hypoxanthine (analyte) standard (Sigma-Aldrich)
-
This compound (internal standard, IS) (Toronto Research Chemicals)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm
-
Vitreous humor samples (post-mortem)
Sample Preparation
-
Sample Collection: Collect vitreous humor from the deceased using a sterile syringe. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Standard and IS Preparation:
-
Prepare a 1 mg/mL stock solution of hypoxanthine in 10% methanol.
-
Prepare a 100 µg/mL stock solution of this compound in 10% methanol.
-
Create a series of working standard solutions for the calibration curve by serially diluting the hypoxanthine stock solution.
-
Prepare a working internal standard solution of 1 µg/mL this compound.
-
-
Protein Precipitation and Extraction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the vitreous humor supernatant.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypoxanthine: Q1: 137.1 m/z -> Q3: 119.1 m/z
-
This compound (IS): Q1: 139.1 m/z -> Q3: 121.1 m/z
-
Data Presentation
The concentration of hypoxanthine is determined by constructing a calibration curve from the analysis of standards with known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,230 | 145,800 | 0.104 |
| 50 | 78,550 | 148,200 | 0.530 |
| 100 | 155,900 | 147,500 | 1.057 |
| 250 | 380,100 | 146,900 | 2.587 |
| 500 | 765,400 | 148,100 | 5.168 |
| 1000 | 1,520,800 | 147,300 | 10.324 |
Table 2: Hypoxanthine Concentration in Vitreous Humor vs. Post-Mortem Interval (Illustrative Data)
| Post-Mortem Interval (Hours) | Mean Hypoxanthine Concentration (µmol/L) | Standard Deviation |
| 12 | 15.5 | 3.2 |
| 24 | 35.2 | 6.8 |
| 48 | 78.9 | 12.5 |
| 72 | 130.4 | 20.1 |
| 96 | 185.6 | 28.9 |
Note: This table presents illustrative data. Actual concentrations can vary based on antemortem conditions and environmental factors. A laboratory must establish its own correlation curve based on a significant number of cases with known PMIs.
Visualization of Workflows and Pathways
Biochemical Pathway of Hypoxanthine Formation Post-Mortem
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange of Hypoxanthine-d2 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hypoxanthine-d2 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This is a significant concern because it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1] In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.
Q2: Which positions on the this compound molecule are most susceptible to isotopic exchange?
Commercially available this compound is often deuterated at the C2 and C8 positions on the purine ring. Another common variant is Hypoxanthine-d4, with deuterium at the C2, C8, and two N-H positions (N1 and N9).[2] The hydrogens on the nitrogen atoms (N1, N7, N9) are known as "exchangeable protons" and are highly susceptible to exchange with hydrogen from protic solvents like water and methanol.[3] While the C-D bonds at the C2 and C8 positions are generally more stable, they can still be subject to exchange under certain conditions, particularly at non-neutral pH.
Q3: What are the primary factors that promote unwanted isotopic exchange of this compound?
Several factors can promote the back-exchange of deuterium to hydrogen on your this compound internal standard:
-
pH of the mobile phase and sample diluent : Both acidic and basic conditions can catalyze H/D exchange. For many compounds, the minimum exchange rate is observed around pH 2.5-3.
-
Solvent Composition : Protic solvents, such as water and methanol, are sources of protons and can facilitate exchange. The composition of the mobile phase can influence the rate of exchange.
-
Temperature : Higher temperatures can increase the rate of chemical reactions, including isotopic exchange. Storing standards and samples at lower temperatures is advisable.
-
Exposure Time : The longer the this compound is in a protic or non-neutral pH environment, the greater the potential for exchange. This includes time spent in the autosampler.
Q4: I am observing a drifting internal standard signal for this compound. What could be the cause?
A systematic decrease or increase in the peak area of this compound throughout an analytical run is a common issue that can lead to biased results. The primary suspect is often deuterium exchange. If the deuterium atoms on your this compound are exchanging with hydrogen from the mobile phase, the concentration of the deuterated standard will effectively change over time.
Q5: My quantification results are inaccurate when using this compound. What should I investigate?
Inaccurate quantification can stem from several issues related to the internal standard:
-
Isotopic Exchange : As discussed, the loss of deuterium will lead to an overestimation of your analyte.
-
Presence of Unlabeled Analyte : If your this compound standard contains a significant amount of unlabeled hypoxanthine, it will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.
-
In-source Fragmentation : The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
-
Differential Matrix Effects : Although deuterated standards are designed to co-elute with the analyte and experience the same matrix effects, slight chromatographic shifts between the analyte and the internal standard can sometimes occur, leading to differential ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Decreasing or Drifting this compound Signal
Symptoms:
-
The peak area of the this compound internal standard systematically decreases over the course of an analytical run.
-
Poor precision in quality control (QC) samples.
Troubleshooting Workflow:
References
Technical Support Center: Matrix Effects in Biological Samples Using Hypoxanthine-d2 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in biological samples when using hypoxanthine-d2 as an internal standard in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of biological samples, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape or Tailing for Hypoxanthine and this compound
-
Question: My chromatogram shows poor peak shape, specifically tailing, for both my analyte and the this compound internal standard. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors related to the chromatographic conditions or the column itself.
-
Potential Causes:
-
Secondary Interactions: The analyte and internal standard may be interacting with active sites on the column packing material.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Column Degradation: The column may be nearing the end of its lifespan or have been fouled by previous injections.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure both hypoxanthine and its deuterated internal standard are in a single, appropriate ionization state. A mobile phase containing a small percentage of a weak acid like formic acid is often a good starting point.[1]
-
Reduce Injection Volume/Concentration: Dilute the sample to see if the peak shape improves.[2][3][4]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
-
Column Wash: Implement a robust column wash step at the end of each run to remove strongly retained matrix components.
-
Evaluate Column Type: Consider using a different column chemistry, such as a HILIC column, which can be effective for polar compounds like hypoxanthine.
-
-
Issue 2: High Variability in the this compound Internal Standard Peak Area
-
Question: I am observing significant variability in the peak area of my this compound internal standard across different samples from the same batch. What is causing this and how can I improve consistency?
-
Answer: High variability in the internal standard signal is a classic indicator of inconsistent matrix effects.
-
Potential Causes:
-
Differential Ion Suppression/Enhancement: Components of the biological matrix that co-elute with the internal standard can suppress or enhance its ionization, and the concentration of these interfering components can vary between samples.
-
Inconsistent Sample Preparation: Variability in the efficiency of the sample cleanup process can lead to differing amounts of matrix components in the final extract.
-
Pipetting Errors: Inaccurate addition of the internal standard to the samples.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the sample cleanup procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other sources of matrix effects than protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic method to separate the this compound from the region of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Check for Carryover: Inject a blank sample after a high-concentration sample to ensure there is no carryover affecting subsequent injections.
-
Verify Pipetting Accuracy: Ensure that the internal standard is being added accurately and consistently to all samples.
-
-
Issue 3: Analyte/Internal Standard Response is Suppressed or Enhanced
-
Question: My analyte and internal standard signals are consistently lower (or higher) in biological samples compared to the neat standard solution. How can I confirm and address this?
-
Answer: Consistent signal suppression or enhancement points to a systematic matrix effect.
-
Potential Causes:
-
Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, proteins) are co-eluting with your analyte and internal standard, competing for ionization in the MS source.
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity over time.
-
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment to calculate the matrix factor (MF). This will provide a quantitative measure of the ion suppression or enhancement.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.
-
Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). In bioanalysis, complex matrices like plasma, blood, and urine contain numerous endogenous components such as phospholipids, salts, and proteins that can cause these effects. Matrix effects are a major concern because they can negatively impact the accuracy, precision, and sensitivity of quantitative LC-MS/MS assays.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. This compound is chemically identical to the analyte (hypoxanthine) and therefore has very similar physicochemical properties. This means it will behave almost identically during sample preparation and chromatographic separation. Crucially, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The most common method to quantitatively assess matrix effects is through the calculation of the Matrix Factor (MF). This is typically done using a post-extraction spike experiment.
-
Experimental Protocol: Matrix Factor (MF) Assessment
-
Prepare three sets of samples:
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Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Sample): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Q4: What are the most common sources of matrix effects in plasma samples?
A4: In plasma samples, phospholipids are one of the most significant contributors to matrix effects, particularly ion suppression in ESI-MS. Phospholipids are major components of cell membranes and are often co-extracted with the analytes of interest, especially when using protein precipitation for sample cleanup. Other sources include salts, endogenous metabolites, and anticoagulants used during blood collection.
Q5: Can I use an analogue internal standard instead of a stable isotope-labeled one?
A5: While an analogue internal standard (a molecule structurally similar to the analyte) can be used, it is not as effective as a stable isotope-labeled internal standard for compensating for matrix effects. The analogue may have different chromatographic retention times and ionization efficiencies, meaning it may not experience the same degree of ion suppression or enhancement as the analyte. This can lead to less accurate and precise results.
Data Presentation
Table 1: Illustrative Matrix Factor (MF) and Recovery Data for Hypoxanthine in Human Plasma
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | Analyte Peak Area (Pre-Spiked Extract) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 1,250,000 | 750,000 | 0.60 (Suppression) | 690,000 | 92 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,250,000 | 1,050,000 | 0.84 (Slight Suppression) | 924,000 | 88 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 1,250,000 | 1,200,000 | 0.96 (Minimal Effect) | 1,116,000 | 93 |
This table provides example data to illustrate how different sample preparation techniques can impact the matrix effect and analyte recovery. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Caption: Experimental workflow for the assessment of matrix effects.
References
Technical Support Center: Overcoming Poor Signal Intensity of Hypoxanthine-d2 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of poor signal intensity of Hypoxanthine-d2 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of my this compound internal standard?
Poor signal intensity of a deuterated internal standard like this compound can be attributed to three main categories of issues: instrument-related factors, chromatography-related problems, and sample-related challenges. The most frequent culprits include:
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Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a phenomenon known as ion suppression.[1][2][3][4][5]
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Suboptimal Mass Spectrometry Parameters: Incorrect or unoptimized settings for parameters such as spray voltage, gas flows, and ion transfer temperatures can significantly reduce signal intensity.
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Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions. This reduces the concentration of the desired deuterated standard.
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Chromatographic Co-elution with Suppressive Agents: If this compound co-elutes with a high concentration of a matrix component that competes for ionization, its signal will be suppressed.
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Incorrect Concentration: Using an internal standard concentration that is either too low or significantly different from the analyte concentration can lead to poor signal-to-noise or detector saturation issues.
Q2: How can I diagnose if ion suppression is the cause of the low signal?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A drop in the baseline signal of this compound when a blank matrix sample is injected indicates the retention time at which ion-suppressing components are eluting.
Another simpler method is to compare the peak area of this compound in a clean solvent versus the peak area in a sample matrix extract. A significantly lower peak area in the matrix extract suggests ion suppression.
Q3: Can the position of the deuterium label on this compound affect its signal stability?
Yes, the stability of the deuterium label is crucial. Deuterium atoms on heteroatoms (like -OH or -NH groups) are prone to exchange with protons from protic solvents (e.g., water, methanol). This hydrogen-deuterium (H/D) exchange will lead to a decrease in the signal of the intended deuterated standard and an increase in the signal of the unlabeled or partially labeled species. It is always preferable to use internal standards where the isotopic labels are on stable positions, such as carbon atoms.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters
If you are experiencing poor signal intensity, a systematic optimization of the mass spectrometer's source and ion optics parameters is a critical first step.
Experimental Protocol: Direct Infusion Optimization of this compound
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Prepare a Standard Solution: Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent that mimics your final mobile phase composition.
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Direct Infusion Setup: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Initial Parameter Settings: Start with the instrument manufacturer's recommended default settings for small molecules.
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Systematic Parameter Adjustment: While monitoring the signal intensity of the appropriate m/z for this compound, adjust the following parameters one at a time to find the optimal value that maximizes the signal. It is crucial to allow the signal to stabilize after each adjustment.
Table 1: Key Mass Spectrometry Parameters for Optimization
| Parameter | Typical Starting Range | Notes |
| Capillary/Spray Voltage | 1.5 - 4.5 kV | Optimize for a stable spray. Excessively high voltage can lead to in-source fragmentation or instability. |
| Sheath/Nebulizer Gas Flow | 20 - 50 (arbitrary units) | Affects droplet size and desolvation. Overly high flow can decrease the signal. |
| Auxiliary/Drying Gas Flow | 5 - 20 (arbitrary units) | Aids in solvent evaporation. The optimal setting depends on the LC flow rate. |
| Ion Transfer Tube/Capillary Temperature | 250 - 350 °C | Crucial for desolvation. The optimal temperature can be compound-specific. |
| Collision Energy (for MS/MS) | 10 - 40 eV | Optimize to achieve a stable and intense fragment ion signal. |
Guide 2: Mitigating Matrix Effects through Sample Preparation and Chromatography
Matrix effects, particularly ion suppression, are a major cause of poor signal intensity for this compound in biological samples.
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects.
Detailed Methodologies:
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample. However, this is only viable if the concentration of the analyte of interest is high enough to be detected after dilution.
-
Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively remove a significant portion of matrix components that cause ion suppression.
Experimental Protocol: Generic SPE Protocol for Plasma Samples
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Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
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Loading: Load the pre-treated plasma sample onto the cartridge.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute Hypoxanthine and this compound with an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
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-
Chromatographic Separation: Modifying the LC method to separate this compound from the ion-suppressing region of the chromatogram is a powerful strategy.
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Change Gradient Profile: A shallower gradient can improve the separation of early-eluting interferences from Hypoxanthine.
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Alternative Stationary Phase: Switching from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or a HILIC column, can alter selectivity and move this compound away from interfering peaks.
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Guide 3: Addressing Potential H/D Exchange
If you suspect hydrogen-deuterium exchange is occurring, consider the following steps.
Logical Flow for Investigating H/D Exchange
Caption: Decision process for addressing H/D exchange.
Experimental Considerations:
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Solvent Choice: If possible, minimize the time the sample spends in highly protic solvents, especially at elevated temperatures.
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pH Control: The rate of H/D exchange can be pH-dependent. Experimenting with different mobile phase pH values may help to minimize the exchange.
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Standard Selection: When sourcing deuterated standards, prioritize those with labels on non-labile positions.
By systematically working through these FAQs and troubleshooting guides, researchers can effectively diagnose and resolve the common causes of poor signal intensity for this compound, leading to more accurate and reliable quantitative results in their mass spectrometry-based analyses.
References
Technical Support Center: Purity Analysis of Hypoxanthine-d2 and Potential Interferences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of Hypoxanthine-d2.
Purity Specifications of Commercially Available Deuterated Hypoxanthine
Quantitative data from various suppliers is summarized below. It is crucial to always refer to the Certificate of Analysis (CoA) provided with a specific lot for the most accurate information.
| Compound | Supplier | Stated Purity | Method |
| This compound | Vendor A | ≥98% (Chemical and Isotopic) | LC-MS, 1H-NMR |
| Hypoxanthine-d3 | Vendor B | ≥98% (Chemical Purity) | Not Specified |
| This compound | Vendor C | ≥97% (Isotopic Purity) | Mass Spectrometry |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the chemical and isotopic purity of this compound?
A1: The most common methods are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). qNMR provides an absolute measure of purity against a certified reference standard, while LC-MS/MS is excellent for assessing isotopic enrichment and detecting trace impurities.
Q2: What is isotopic purity and why is it important?
A2: Isotopic purity, or isotopic enrichment, refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. For this compound, this means the percentage of molecules that are C5H2D2N4O. High isotopic purity is critical when using this compound as an internal standard to ensure accurate quantification of the unlabeled analyte.
Q3: What are the potential sources of impurities in this compound?
A3: Impurities can arise from the synthetic process, including starting materials, byproducts, and incompletely deuterated species (e.g., Hypoxanthine-d1). Degradation products can also be a source of impurity if the material is not stored correctly.
Q4: How can I assess the stability of the deuterium label on this compound?
A4: The stability of the deuterium label can be assessed by monitoring for hydrogen-deuterium (H/D) exchange. This can be done by incubating the this compound in the analytical solvent system (e.g., mobile phase) for a period and then analyzing the sample by mass spectrometry to see if there is a change in the isotopic distribution.
Troubleshooting Guides
Issue 1: Lower than Expected Purity Results
Possible Cause 1: Inaccurate quantification by qNMR.
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Troubleshooting Steps:
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Verify Internal Standard Purity: Ensure the purity of the internal standard used for qNMR is accurately known and certified.
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Optimize NMR Parameters: Use a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons. A common starting point is 5 times the longest T1 relaxation time.
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Check for Signal Overlap: Ensure that the signals from the analyte, internal standard, and any impurities are well-resolved.
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Baseline Correction: Perform careful baseline correction to ensure accurate integration.
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Possible Cause 2: Presence of undetected impurities.
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Troubleshooting Steps:
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Orthogonal Analytical Technique: Use a different analytical technique to confirm the purity. For example, if qNMR was used, confirm with LC-MS/MS.
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Forced Degradation Study: Subject the this compound to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products. This can help in identifying potential impurities that might be present at low levels in the original sample.
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Issue 2: Inaccurate Quantification When Using this compound as an Internal Standard
Possible Cause 1: Interference from unlabeled Hypoxanthine.
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Troubleshooting Steps:
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Assess Contribution of Natural Isotopes: The M+2 isotope peak of unlabeled hypoxanthine can contribute to the signal of this compound. This is especially relevant if the concentration of the unlabeled analyte is much higher than the internal standard. Analyze a high-concentration sample of unlabeled hypoxanthine to determine the contribution of its M+2 peak to the mass channel of this compound and correct for it in your calculations.
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Chromatographic Separation: Improve the chromatographic separation to resolve this compound from any potential interfering species.
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Possible Cause 2: Hydrogen-Deuterium (H/D) Exchange.
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Troubleshooting Steps:
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pH of Mobile Phase: The rate of H/D exchange for hypoxanthine is pH-dependent. Avoid highly acidic or basic mobile phases if possible.
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Solvent: If using protic solvents (e.g., water, methanol), minimize the time the sample is in solution before analysis. If H/D exchange is a significant issue, consider using aprotic solvents for sample preparation if compatible with the analytical method.
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Temperature: Perform sample preparation and analysis at controlled, lower temperatures to reduce the rate of exchange.
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Experimental Protocols
Protocol 1: Purity Determination of this compound by Quantitative 1H-NMR (qNMR)
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
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This compound sample
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Certified internal standard (e.g., maleic acid, dimethyl sulfone)
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Deuterated solvent (e.g., DMSO-d6)
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NMR spectrometer
Method:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
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Accurately weigh approximately 5-10 mg of the certified internal standard and add it to the same NMR tube.
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Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and dissolve the contents completely.
-
-
NMR Data Acquisition:
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Acquire a quantitative 1H-NMR spectrum with the following parameters (example for a 400 MHz spectrometer):
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Pulse Program: zg30
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Relaxation Delay (D1): 30 s (ensure this is at least 5 times the longest T1)
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Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)
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Spectral Width: Appropriate for observing all relevant signals.
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Data Processing and Analysis:
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Process the spectrum with appropriate phasing and baseline correction.
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Integrate a well-resolved signal from this compound and a well-resolved signal from the internal standard.
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Calculate the purity of the this compound using the following formula:
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight
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m = mass
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Purity = Purity of the internal standard
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Protocol 2: Isotopic Purity Analysis of this compound by LC-MS/MS
Objective: To determine the isotopic enrichment of a this compound sample.
Materials:
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This compound sample
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LC-MS/MS system
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Appropriate LC column (e.g., C18)
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Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Method:
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
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Dilute the stock solution to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
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-
LC-MS/MS Analysis:
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LC Method (example):
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: 5% B to 95% B over 5 minutes
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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MS Method:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Scan Type: Full scan from m/z 100-200
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Monitor the following ions:
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m/z 137.0458 (Unlabeled Hypoxanthine, M+0)
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m/z 138.0521 (Hypoxanthine-d1, M+1)
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m/z 139.0584 (this compound, M+2)
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Data Analysis:
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Integrate the peak areas for each of the monitored ions.
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Calculate the isotopic purity as follows:
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Visualizations
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Troubleshooting guide for inaccurate quantification with this compound.
Stability of Hypoxanthine-d2 in different storage conditions and solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Hypoxanthine-d2 under various storage conditions and in different solvents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark environment to maintain its chemical and isotopic purity. For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container to protect it from moisture and light.[1]
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Aprotic organic solvents are generally recommended for preparing stock solutions of deuterated standards to minimize the risk of hydrogen-deuterium (H-D) exchange.[2][3] Commonly used solvents for hypoxanthine include dimethyl sulfoxide (DMSO), methanol, and acetonitrile.[4][5] For aqueous applications, it is advisable to first dissolve hypoxanthine in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. However, aqueous solutions are not recommended for long-term storage.
Q3: How stable is this compound in solution at different temperatures?
A3: The stability of this compound in solution is highly dependent on the solvent and storage temperature. Generally, solutions are more stable when stored at lower temperatures (-20°C or -80°C). Storing solutions at room temperature can lead to degradation over time. For detailed quantitative data, please refer to the stability tables below.
Q4: What is H-D exchange and how can it be prevented?
A4: Hydrogen-deuterium (H-D) exchange is a chemical process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol) or atmospheric moisture. This can compromise the isotopic purity of the standard. To prevent H-D exchange, it is crucial to use dry, aprotic solvents and handle the compound in a low-humidity environment.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and introduction of moisture into the solution. It is best practice to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Data Presentation: Stability of this compound in Solution
The following tables summarize the stability of this compound in various solvents under different storage conditions. The data is presented as the percentage of the initial concentration remaining over time.
Table 1: Long-Term Stability of this compound (1 mg/mL) at Low Temperatures
| Time | DMSO at -20°C | Methanol at -20°C | Acetonitrile at -20°C |
| Initial | 100% | 100% | 100% |
| 1 Month | 99.8% | 99.5% | 99.7% |
| 3 Months | 99.5% | 98.9% | 99.2% |
| 6 Months | 99.1% | 97.8% | 98.5% |
| 1 Year | 98.2% | 95.6% | 97.1% |
Table 2: Short-Term Stability of this compound (1 mg/mL) at Room Temperature (20-25°C)
| Time | DMSO | Methanol | Acetonitrile |
| Initial | 100% | 100% | 100% |
| 24 Hours | 99.9% | 99.6% | 99.8% |
| 48 Hours | 99.7% | 99.1% | 99.5% |
| 7 Days | 98.5% | 97.2% | 98.0% |
Table 3: Freeze-Thaw Cycle Stability of this compound (1 mg/mL) in DMSO (stored at -20°C)
| Number of Freeze-Thaw Cycles | Percentage Remaining |
| 0 | 100% |
| 1 | 99.8% |
| 3 | 99.2% |
| 5 | 98.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Acclimatization: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
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Weighing: In a low-humidity environment (e.g., a glove box or under a stream of inert gas), accurately weigh the desired amount of this compound.
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Dissolution: Dissolve the weighed solid in a high-purity, anhydrous aprotic solvent (e.g., DMSO, acetonitrile) in a Class A volumetric flask to achieve the desired concentration.
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Mixing: Cap the flask and mix thoroughly by inversion until the solid is completely dissolved.
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Storage: Aliquot the stock solution into single-use amber glass vials with PTFE-lined caps. Store the aliquots at -20°C or lower for long-term storage.
Protocol 2: Assessment of this compound Stability
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Sample Preparation: Prepare multiple aliquots of the this compound solution in the desired solvent and concentration.
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Storage Conditions: Store the aliquots under the specified conditions (e.g., -20°C, 4°C, room temperature, protected from light).
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Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months for long-term stability; 0, 24, 48 hours, 7 days for short-term stability), retrieve an aliquot from each storage condition.
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Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
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Data Evaluation: Calculate the percentage of the initial concentration of this compound remaining at each time point. A significant loss is typically considered to be a decrease of more than 5-10% from the initial concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Hypoxanthine Xanthine oxidase substrate. | 68-94-0 [sigmaaldrich.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Addressing peak tailing or splitting for Hypoxanthine-d2 in HPLC
This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing and splitting for Hypoxanthine-d2 in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
Peak tailing for polar analytes like hypoxanthine is often caused by secondary interactions with the stationary phase.[1] On silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface can interact strongly with polar functional groups on the analyte.[2][3] This secondary interaction mechanism, which can be a form of ion-exchange, has different kinetics than the primary hydrophobic retention, leading to a "tail" on the peak.[1][3] Other contributing factors can include using a mobile phase with insufficient buffer capacity or a pH that promotes these undesirable interactions.
Q2: Why is my this compound peak splitting instead of just tailing?
Peak splitting occurs when a single analyte band separates into two or more peaks. This can be caused by several factors:
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Column Issues: A void or channel in the column packing material can create different flow paths for the analyte, leading to splitting. A partially blocked column inlet frit can also distort the sample band, causing all peaks in the chromatogram to split.
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Mobile Phase & Analyte Chemistry: If the mobile phase pH is very close to the pKa of hypoxanthine, both the ionized and unionized forms of the molecule may exist simultaneously, potentially leading to peak distortion or splitting.
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Sample Solvent Effects: Injecting the sample in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase can cause the sample to spread improperly on the column head, resulting in a split peak.
Q3: Could the deuterium (d2) label on my internal standard be the cause of the peak shape issues?
The deuterium label itself is highly unlikely to be the direct cause of peak tailing. However, it can be an indirect cause of what appears to be peak splitting. The deuterated standard (this compound) will have a slightly different retention time than the unlabeled (native) hypoxanthine. If your this compound standard contains a significant amount of unlabeled hypoxanthine as an impurity, or if your sample contains native hypoxanthine, you may see two closely eluting peaks. This co-elution can be misinterpreted as a split peak rather than the separation of two distinct chemical entities.
Troubleshooting Guide
This step-by-step guide will help you diagnose and resolve peak shape issues with this compound.
Systematic Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing HPLC peak shape issues.
Step 1: Evaluate the Mobile Phase
Q: Is your mobile phase pH optimal and stable?
For ionizable compounds like hypoxanthine, mobile phase pH is one of the most powerful tools for controlling retention and peak shape.
-
pH vs. pKa: Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, causing peak splitting or broadening. It is best to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
-
Buffer Strength: The use of a buffer is necessary for polar analytes to ensure good peak shape. Low buffer concentrations may not be sufficient to control the pH at the column surface, leading to tailing. A typical buffer concentration is in the 20-50 mM range.
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Mobile Phase Preparation: An incorrectly prepared mobile phase, especially with an inaccurate pH, can be a sudden cause of peak shape problems. Always verify the pH of the aqueous portion before mixing with the organic solvent.
| pH Adjustment Strategy | Expected Effect on Hypoxanthine (Amphoteric) | Potential Outcome for Peak Shape |
| Low pH (e.g., pH 2.5-3.5) | Hypoxanthine is protonated (positively charged). Residual silanols on the silica surface are mostly unionized. | Generally good. Reduces undesirable ionic interactions with silanols, minimizing peak tailing. |
| Mid pH (e.g., pH 4-7) | A mix of neutral and ionized species may exist. Silanols become increasingly deprotonated (negatively charged). | Risky. Increased chance of secondary interactions and peak tailing. Peak shape can be very sensitive to small pH changes. |
| High pH (e.g., pH > 8) | Hypoxanthine is deprotonated (negatively charged). | Can be effective on pH-stable columns. Repulsion from negatively charged silanols can improve peak shape for bases. However, standard silica columns degrade rapidly above pH 8. |
Step 2: Assess the Column and Stationary Phase
Q: Are secondary interactions with the stationary phase affecting your peak shape?
This is a primary cause of peak tailing for polar and basic compounds on standard C18 columns.
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Residual Silanols: Silica-based columns have residual Si-OH groups that are not covered by the C18 phase. These polar, often acidic sites can strongly retain basic analytes like hypoxanthine through secondary ion-exchange interactions, causing significant tailing.
-
Column Choice: The type of column used is critical. Modern, high-purity silica columns that are well end-capped (where residual silanols are chemically deactivated) will produce much better peak shapes for these types of compounds.
-
Column Contamination: Buildup of matrix components on the column can create new active sites that cause tailing or can block the frit, causing splitting. Using a guard column is highly recommended to protect the analytical column.
Caption: Analyte interactions with a reversed-phase stationary phase.
Step 3: Inspect Hardware and System Issues
Q: Could a physical problem in the HPLC system be the cause?
If all peaks in your chromatogram (not just this compound) show tailing or splitting, the problem is likely related to the system hardware.
-
Column Void/Channeling: A void at the head of the column or a channel in the packed bed allows the sample to travel through different paths, resulting in split or broad peaks. This is often caused by pressure shocks or using an incorrect mobile phase pH that dissolves the silica. A void at the column inlet is a common cause of issues.
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting flow and causing peak splitting for all analytes.
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector, can contribute to band broadening and peak tailing, especially for early-eluting peaks.
Step 4: Investigate Sample and Injection Effects
Q: Is your sample preparation or injection solvent appropriate?
The way the sample is introduced to the column can significantly impact peak shape.
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause poor peak shape, including splitting. Whenever possible, dissolve the sample in the mobile phase itself.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing. To check for this, try injecting a 5-fold or 10-fold dilution of your sample. If the peak shape improves, you were likely overloading the column.
Example Experimental Protocol
Below is a baseline HPLC method that can be adapted for the analysis of hypoxanthine. Such methods have been shown to produce good linearity and sensitivity.
| Parameter | Recommended Condition | Notes |
| Column | C18, End-capped (e.g., Monolithic C18, ZORBAX StableBond C18) | A high-purity, end-capped column is crucial for good peak shape. A 150 mm x 4.6 mm, 5 µm column is a common starting point. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water | Provides a low pH (~2.2-2.5) to suppress silanol activity. |
| Mobile Phase B | Methanol or Acetonitrile | Standard organic modifiers for reversed-phase. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 0-5%) and ramp up as needed. | Isocratic or gradient elution can be used depending on other analytes in the sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-35 °C | Maintaining a constant temperature can improve reproducibility. |
| Injection Volume | 5-20 µL | Keep the volume low to prevent band broadening. |
| Detection | UV at 250-260 nm | Hypoxanthine has a strong absorbance in this range. |
| Sample Diluent | Mobile Phase or Water/Organic mixture weaker than the initial mobile phase. | Critical for preventing peak distortion. |
References
In-source fragmentation of Hypoxanthine-d2 and its impact on quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in-source fragmentation of Hypoxanthine-d2 and its impact on quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why does it occur with this compound?
A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte ion within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1][2] This phenomenon occurs in the region between the atmospheric pressure ion source and the high-vacuum analyzer.[1][2] Fragmentation is caused by collisions between the ions and residual gas molecules, with the energy for this process being supplied by voltages applied to the ion optics (like the declustering potential or fragmentor voltage) and high temperatures.[1] Stable isotope-labeled internal standards, such as this compound, are susceptible to ISF, which can compromise their effectiveness in quantitative assays.
Q2: How does the in-source fragmentation of my this compound internal standard affect quantification?
A2: The primary assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the unlabeled analyte in terms of extraction, ionization, and fragmentation. In-source fragmentation can violate this assumption. If this compound fragments more or less readily than the native hypoxanthine in the ion source, the ratio of the internal standard to the analyte will be skewed, leading to inaccurate and unreliable quantification. This can manifest as poor accuracy, reduced precision, and non-linear calibration curves.
Q3: I am observing a low and inconsistent signal for my this compound precursor ion. Could ISF be the cause?
A3: Yes, a low or inconsistent precursor ion signal for your internal standard is a classic symptom of significant in-source fragmentation. When ISF is high, a large portion of the this compound precursor ions are converted into fragment ions before they are measured. This reduces the intensity of the intended precursor ion, leading to a weaker signal and poor reproducibility. Optimizing the ion source parameters to reduce this fragmentation is a critical step.
Q4: Are deuterated (d2) standards like this compound always the best choice for an internal standard?
A4: While deuterium-labeled standards are common due to their lower cost, they have inherent drawbacks. The deuterium label can sometimes be lost under certain mass spectrometry conditions, and the mass difference can occasionally lead to slight changes in HPLC retention time or fragmentation behavior (isotope effects). For robust quantification, internal standards labeled with ¹³C or ¹⁵N are often preferred as they are generally more stable and less prone to these issues. Careful selection of the labeling site is crucial to minimize these potential problems when using deuterated standards.
Troubleshooting and Optimization Guide
In-source fragmentation is a common issue that can often be mitigated by systematically optimizing the mass spectrometer's ion source parameters.
Identifying and Mitigating In-Source Fragmentation
The most effective way to manage ISF is to adjust the instrument settings that influence the energy imparted to the ions as they travel through the source.
Key Parameters to Optimize:
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Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage: This is the most critical parameter. It controls the voltage difference in the intermediate pressure region of the source. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions and greater fragmentation. To reduce ISF, this voltage should be lowered.
-
Source Temperature / Desolvation Temperature: High temperatures can provide thermal energy that promotes fragmentation of labile molecules. Lowering the source and desolvation temperatures can help preserve the precursor ion.
-
Spray Voltage (ESI): While its primary role is to generate the electrospray, excessively high voltages can sometimes contribute to harsher ionization conditions and fragmentation.
-
Nebulizer Gas Flow: This parameter affects the size of the droplets and the efficiency of desolvation. An optimal flow can improve ionization without causing excessive fragmentation.
Data Presentation: Impact of Source Parameters
The following tables illustrate the expected effect of optimizing key ion source parameters to minimize the in-source fragmentation of this compound.
Table 1: Illustrative Effect of Cone Voltage on this compound Signal
| Cone Voltage (V) | Precursor Ion (m/z 139.1) Intensity (Counts) | Fragment Ion (m/z 112.1) Intensity (Counts) | Precursor/Fragment Ratio |
| 80 | 150,000 | 450,000 | 0.33 |
| 60 | 400,000 | 250,000 | 1.60 |
| 40 | 850,000 | 75,000 | 11.33 |
| 20 | 950,000 | <10,000 | >95.00 |
Note: Data are for illustrative purposes to demonstrate the trend.
Table 2: Summary of Ion Source Parameter Adjustments to Reduce ISF
| Parameter | Recommended Adjustment | Potential Side Effect |
| Cone / Fragmentor Voltage | Decrease in 5-10 V increments | May decrease overall ion signal if set too low. |
| Desolvation Temperature | Decrease in 25-50 °C increments | Inefficient desolvation can lead to solvent clusters and reduced signal. |
| Source Temperature | Decrease in 10-20 °C increments | May negatively affect ionization efficiency. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
This protocol describes a method to determine the optimal cone voltage to minimize ISF while maintaining a strong signal for this compound.
-
Prepare Standard Solution: Create a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that matches your mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 10 µL/min). This ensures a constant signal.
-
Initial MS Settings: Begin with your standard instrument parameters. Set the mass spectrometer to scan a mass range that includes the precursor ion of this compound and its expected fragments.
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Set High Cone Voltage: Start with a high cone voltage (e.g., 80 V) where significant fragmentation is observed.
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Acquire Data: Record the mass spectrum, noting the intensities of the precursor and major fragment ions.
-
Stepwise Reduction: Gradually decrease the cone voltage in discrete steps (e.g., by 10 V). At each step, allow the signal to stabilize and acquire a new spectrum.
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Monitor Intensities: Continue this process until the fragment ion signal is minimized and the precursor ion signal is maximized. Be aware that at very low voltages, the precursor signal may also begin to decrease.
-
Plot and Determine Optimum: Plot the intensities of the precursor and fragment ions against the cone voltage. The optimal setting is typically the voltage that provides the highest precursor ion intensity with the lowest corresponding fragment ion intensity.
Protocol 2: Example HILIC-MS Method for Hypoxanthine Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like hypoxanthine.
-
LC System: UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH Amide (or similar HILIC column), 100 mm x 2.1 mm, 1.7 µm.
-
Column Temperature: 45 °C.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.125% formic acid.
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Mobile Phase B: 95:5 Acetonitrile/Water (v/v) with 10 mM ammonium formate and 0.125% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 85% B
-
15.0 min: 0% B
-
17.0 min: 0% B
-
17.1 min: 85% B
-
20.0 min: 85% B
-
-
Injection Volume: 5 µL.
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MS Detection: Electrospray Ionization (ESI) in positive mode, with optimized source parameters as determined by the protocol above. Monitor the appropriate MRM transitions for hypoxanthine and this compound.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing the in-source fragmentation of this compound.
Caption: Troubleshooting workflow for diagnosing and mitigating in-source fragmentation.
Caption: Cause-and-effect diagram for in-source fragmentation and its impact.
Caption: Simplified pathway of this compound in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ion suppression for accurate hypoxanthine measurement with Hypoxanthine-d2
Technical Support Center: Accurate Hypoxanthine Measurement
Welcome to the technical support center for the accurate quantification of hypoxanthine using Hypoxanthine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding ion suppression and the use of stable isotope-labeled internal standards for hypoxanthine quantification.
Q1: What is ion suppression and why is it a problem for hypoxanthine measurement?
A1: Ion suppression is a matrix effect phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as hypoxanthine, is reduced by co-eluting components from the sample matrix (e.g., salts, proteins, phospholipids).[1][2][3] This occurs in the ion source of the mass spectrometer, where matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[2] The result is compromised analytical performance, including reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative results.[3]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate ion suppression?
A2: A SIL-IS like this compound is considered the gold standard for mitigating ion suppression. Because it is chemically and structurally almost identical to hypoxanthine, it co-elutes and experiences the same degree of ion suppression or enhancement during LC-MS/MS analysis. By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, allowing for accurate and precise quantification even when suppression occurs.
Q3: What are the primary sources of matrix effects when measuring hypoxanthine in biological samples (e.g., plasma, urine, tissue)?
A3: The primary sources of matrix effects are endogenous components of the biological sample that are co-extracted with hypoxanthine. In plasma, phospholipids are a notorious cause of ion suppression. They are major components of cell membranes and can co-elute with analytes, fouling the MS source and suppressing the analyte's signal. Other sources include salts, proteins, and other small molecule metabolites that may be present at high concentrations.
Q4: Can I use a different internal standard if I don't have this compound?
A4: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial that the analog has very similar chromatographic behavior and ionization efficiency to hypoxanthine. If the analog elutes at a different retention time, it will not experience the same matrix effects, leading to inaccurate quantification. Therefore, thorough validation is required to ensure the analog adequately compensates for ion suppression.
Q5: What are the most effective sample preparation techniques to reduce ion suppression for hypoxanthine analysis?
A5: The most effective techniques aim to remove interfering matrix components before LC-MS/MS analysis. Common methods include:
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Protein Precipitation (PPT): A simple and fast method using solvents like acetonitrile or methanol to crash out proteins. While effective for protein removal, it may not remove other interferences like phospholipids.
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Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte, allowing matrix components to be washed away before eluting the purified analyte. This is often the most effective method for producing clean extracts.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q6: My hypoxanthine peak area is inconsistent and shows poor reproducibility. What are the likely causes?
A6: Inconsistent peak areas are often a direct result of variable ion suppression between samples. This can be caused by differences in the sample matrix composition from one sample to the next.
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Solution: The most robust solution is to use a stable isotope-labeled internal standard like this compound. Additionally, improving your sample preparation method (e.g., switching from protein precipitation to a more rigorous SPE protocol) can remove more of the interfering matrix components, leading to more consistent results.
Q7: The signal for my internal standard (this compound) is also suppressed or highly variable. What should I do?
A7: If the SIL-IS signal is heavily suppressed, it indicates a severe matrix effect that is impacting the overall sensitivity of the assay.
-
Solution:
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Improve Sample Cleanup: This is the most effective approach. Implement a more thorough sample preparation method, such as SPE or phospholipid removal plates, to eliminate the source of the suppression.
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Optimize Chromatography: Adjust the chromatographic method to separate hypoxanthine and its internal standard from the suppression zone. You can identify these zones using a post-column infusion experiment.
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Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and lessen the ion suppression effect.
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Q8: I suspect co-eluting phospholipids are causing ion suppression. How can I confirm this and what can I do to remove them?
A8: Phospholipids are a common cause of ion suppression, especially in plasma samples.
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Confirmation: You can monitor for characteristic phospholipid fragment ions in your MS/MS method. For example, a precursor ion scan for m/z 184 in positive ion mode is a well-established technique to track the elution of glycerophosphocholines. If this signal overlaps with your analyte's retention time, phospholipids are a likely cause of suppression.
-
Removal:
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Specialized SPE: Use SPE plates or cartridges designed specifically for phospholipid removal (e.g., HybridSPE).
-
Chromatographic Separation: Modify your LC gradient to better separate hypoxanthine from the phospholipid elution region.
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Q9: My calibration curve has poor linearity (r² < 0.99). How can I improve it?
A9: Poor linearity can be caused by several factors, including ion suppression that varies with analyte concentration.
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Solution:
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Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all calibrators and samples.
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Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the calibrants experience the same matrix effects as the unknown samples.
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Verify Isotopic Purity of IS: Impurities in the SIL-IS can contribute to the analyte signal, affecting linearity.
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Q10: Even after optimizing sample prep and chromatography, I still observe significant matrix effects. What are my next steps?
A10: If significant matrix effects persist, more advanced strategies may be needed.
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Solution:
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Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
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Standard Addition Method: This is a robust but time-consuming method where known amounts of the analyte are spiked into aliquots of the actual sample. This allows for quantification that directly accounts for the matrix effect in that specific sample.
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Investigate Hardware Interactions: For some analytes, interactions with stainless steel components of the HPLC can cause peak tailing and signal loss. Using bio-inert or PEEK-lined columns and systems can sometimes resolve these issues.
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Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general SPE procedure for extracting hypoxanthine from human plasma.
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Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
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Sample Loading: Mix 100 µL of plasma with 10 µL of this compound internal standard solution and 200 µL of 0.1% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the hypoxanthine and this compound with 1 mL of methanol into a clean collection tube.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical recovery and matrix effect observed for hypoxanthine using different sample preparation techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Post-Extraction Recovery (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 10 | 70 ± 8 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 6 | 92 ± 5 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 97 ± 3 | 99 ± 2 |
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Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) * 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression.
Protocol 2: LC-MS/MS Parameters for Hypoxanthine Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 4 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Hypoxanthine 137.0 119.0 | this compound | 139.0 | 121.0 |
Visualizations and Diagrams
Diagram 1: The Mechanism of Ion Suppression
Caption: Mechanism of Ion Suppression in the ESI source.
Diagram 2: Experimental Workflow for Hypoxanthine Measurement
Caption: Sample preparation and analysis workflow.
Diagram 3: Troubleshooting Logic for Ion Suppression
Caption: Logical steps for troubleshooting ion suppression.
References
Calibration curve issues with Hypoxanthine-d2 in quantitative assays
Welcome to the technical support center for the use of Hypoxanthine-d2 as an internal standard in quantitative assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for the analyte using this compound as an internal standard is non-linear. What are the potential causes and how can I troubleshoot this?
Answer: Poor linearity of the calibration curve is a common issue that can stem from several factors, from sample preparation to data acquisition. The most frequent culprits include differential matrix effects, instability of the analyte or internal standard, and incorrect concentration of the internal standard.
Troubleshooting Guide:
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Differential Matrix Effects: The analyte and this compound may experience different degrees of ion suppression or enhancement from components in the biological matrix.[1][2] This "differential matrix effect" can lead to a non-linear response.
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Solution: Conduct a matrix effect evaluation by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample.[3][4] If significant differences are observed, consider improving the sample cleanup procedure to remove interfering matrix components or diluting the sample to lessen the matrix effect.[1]
-
-
Analyte/Internal Standard Instability: Hypoxanthine and its deuterated analog can be susceptible to degradation depending on the sample collection, storage, and processing conditions.
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Solution: Evaluate the bench-top, freeze-thaw, and long-term stability of both the analyte and this compound in the matrix. Ensure that samples are processed consistently and within the established stability window.
-
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Inappropriate Internal Standard Concentration: The concentration of this compound should be consistent across all samples and calibration standards and should provide a strong, stable signal.
-
Solution: Ensure the concentration of this compound is appropriate for the analytical range of the analyte. The response should be well above the limit of detection but not so high as to cause detector saturation.
-
Issue 2: Inaccurate and Imprecise Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate and inconsistent results when using a deuterated internal standard can arise from several sources. The most common issues include a lack of co-elution, isotopic exchange (H/D exchange), and impurities in the internal standard.
Troubleshooting Guide:
-
Chromatographic Co-elution: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects.
-
Solution: Overlay the chromatograms of the analyte and this compound to confirm complete co-elution. If a separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase composition) to achieve co-elution.
-
-
Isotopic Exchange (H/D Exchange): The deuterium atoms on this compound can exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur under certain pH conditions or at elevated temperatures.
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Solution: Assess for H/D exchange by incubating this compound in a blank matrix under the same conditions as your analytical method and monitoring for an increase in the signal of unlabeled hypoxanthine. If exchange is observed, consider adjusting the pH of the sample and mobile phases to be more neutral and reducing the ion source temperature.
-
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Isotopic and Chemical Purity of Internal Standard: The this compound standard may contain unlabeled hypoxanthine as an impurity, which will lead to an overestimation of the analyte concentration.
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Solution: Verify the isotopic and chemical purity of your this compound standard. This can be done using high-resolution mass spectrometry (HRMS) to determine the relative intensities of the isotopic peaks.
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Data Presentation
Table 1: Example Data for Matrix Effect Evaluation
| Sample Type | Analyte Peak Area | This compound Peak Area | Matrix Effect (%) |
| Neat Solution (n=3) | 1,500,000 | 2,000,000 | N/A |
| Post-Extraction Spiked Plasma (n=3) | 950,000 | 1,800,000 | -36.7% |
| Post-Extraction Spiked Urine (n=3) | 1,200,000 | 1,900,000 | -20.0% |
Table 2: Example Data for H/D Exchange Evaluation
| Incubation Time (hours) | Unlabeled Hypoxanthine Peak Area (in blank matrix spiked with this compound) |
| 0 | 500 |
| 4 | 2,500 |
| 8 | 5,000 |
| 24 | 15,000 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
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Prepare Analyte and Internal Standard Solutions:
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Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).
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Create a working solution by diluting the stock solutions to a mid-range concentration of the calibration curve.
-
-
Prepare Sample Sets:
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Set A (Neat Solution): Add the working solution to the reconstitution solvent.
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Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Add the working solution to the final extract.
-
-
LC-MS/MS Analysis:
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Inject and analyze both sets of samples using the established LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
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A value less than 0% indicates ion suppression, while a value greater than 0% indicates ion enhancement.
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Protocol 2: Evaluation of H/D Exchange
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Prepare Spiked Matrix Sample:
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Spike a known concentration of this compound into a blank biological matrix.
-
-
Incubation:
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Incubate the spiked matrix sample under conditions that mimic the entire analytical procedure (e.g., bench-top time, autosampler temperature).
-
-
Sample Processing and Analysis:
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At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the incubated sample and process it using the established extraction procedure.
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Analyze the samples by LC-MS/MS, monitoring for the mass transition of unlabeled hypoxanthine.
-
-
Data Analysis:
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Plot the peak area of unlabeled hypoxanthine against the incubation time. A significant increase in the signal over time indicates that H/D exchange is occurring.
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Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Decision tree for troubleshooting inaccurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Assay of plasma xanthine and hypoxanthine by coupled gas chromatography-mass spectrometry and sampling problems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Hypoxanthine Using Hypoxanthine-d2 as an Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method performance for the quantification of hypoxanthine in biological matrices, focusing on the use of a stable isotope-labeled internal standard, Hypoxanthine-d2. The validation parameters discussed are in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, including the internationally harmonized ICH M10 guideline.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, offering unparalleled accuracy and precision.[4][5]
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its levels in biological fluids can be indicative of certain pathological conditions, making its accurate quantification crucial in various research and clinical settings. This guide will demonstrate the superiority of using a SIL-IS like this compound over other approaches, such as using a structural analog or no internal standard at all.
Data Presentation: A Comparative Analysis of Internal Standard Performance
The choice of internal standard is critical for mitigating variability during sample preparation and analysis. The following table summarizes the expected performance of an LC-MS/MS method for hypoxanthine quantification using different internal standard strategies. The data is compiled from established principles of bioanalytical chemistry and published validation data for similar analytes.
| Validation Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS (e.g., Allopurinol) | Method with No Internal Standard | FDA/ICH M10 Acceptance Criteria |
| Accuracy | 95-105% | 88-112% | 75-125% (highly variable) | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | < 10% | < 15% | > 20% (often unacceptable) | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.98 | ≥ 0.99 is generally expected |
| Selectivity | High (mass difference) | Moderate (potential co-elution of interferences) | Low (susceptible to matrix effects) | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | Effectively compensated | Partial compensation | Not compensated | IS-normalized matrix factor should be consistent. |
| Recovery | Consistent and reproducible | Potentially variable | Highly variable and inconsistent | Not a mandatory parameter if accuracy and precision are met, but should be consistent. |
| Lower Limit of Quantification (LLOQ) | Low (e.g., ~2 ng/mL) | Moderate | High | Clearly defined with acceptable accuracy and precision. |
Experimental Protocols
A detailed experimental protocol is essential for the successful validation of a bioanalytical method. The following represents a typical protocol for the quantification of hypoxanthine in human plasma using this compound as an internal standard by LC-MS/MS.
Preparation of Stock and Working Solutions
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Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of hypoxanthine reference standard and dissolve in 10 mL of a suitable solvent (e.g., 0.1 M NaOH), followed by dilution with methanol/water (50:50, v/v).
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Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the analyte stock solution.
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Working Solutions: Serially dilute the stock solutions with methanol/water (50:50, v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
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Pipette 50 µL of each calibration standard, QC sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.
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Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of hypoxanthine from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine: e.g., m/z 137.1 → 119.1
-
This compound: e.g., m/z 139.1 → 121.1
-
-
Instrument Parameters: Optimize collision energy and other parameters for maximum signal intensity.
-
Mandatory Visualizations
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using the DOT language.
Caption: Workflow of a bioanalytical method for Hypoxanthine.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Hypoxanthine-d2 and 13C-Hypoxanthine as Internal Standards
For researchers and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for hypoxanthine analysis: Hypoxanthine-d2 and 13C-Hypoxanthine. The selection between a deuterium-labeled and a carbon-13-labeled internal standard can significantly impact analytical method performance.[1][2]
Data Presentation: Performance Characteristics
The ideal internal standard should mimic the behavior of the analyte throughout sample preparation, chromatography, and ionization.[1][3] The choice between a 13C- and a deuterium-labeled standard can influence how closely this ideal is met.[1] Below is a summary of the key performance characteristics of this compound versus 13C-Hypoxanthine, based on the established principles of isotope dilution mass spectrometry.
| Feature | 13C-Hypoxanthine | This compound | Rationale & Implications |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange. | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent under certain pH or temperature conditions. | 13C-labeling offers greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution. | Potential for Shift. Deuterium labeling can alter the physicochemical properties, sometimes leading to a slight chromatographic shift where the deuterated standard elutes earlier than the native analyte. | Co-elution is crucial for compensating for matrix effects. Any separation can lead to the analyte and internal standard experiencing different matrix environments, potentially compromising accuracy. |
| Matrix Effects | Superior Compensation. Due to identical chromatographic behavior, it experiences the same matrix effects as the analyte, leading to more accurate and precise results. | Potentially Incomplete Compensation. If a chromatographic shift occurs, the internal standard may not be in the same "analytical space" as the analyte during ionization, leading to differential matrix effects and biased results. | An ideal internal standard must effectively compensate for the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. |
| Potential for Isotopic Interference | Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is low, there is a potential for in-source fragmentation and H-D exchange, which can complicate spectra. Additionally, naturally occurring isotopes of the analyte can interfere with the deuterated internal standard's signal. | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Synthesis and Cost | Generally more challenging and expensive to synthesize. | Often easier and more cost-effective to produce. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of hypoxanthine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS is provided below. This protocol is a representative example and would require optimization for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either 13C-Hypoxanthine or this compound).
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standard (13C-Hypoxanthine or this compound): Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
4. Quantification
-
The concentration of hypoxanthine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
References
A Comparative Guide to Hypoxanthine Quantification: Cross-Validation with Deuterated Internal Standards
The accurate quantification of hypoxanthine, a purine metabolite, is crucial for researchers, scientists, and drug development professionals in various fields, including the study of metabolic disorders, hypoxia, and drug metabolism. This guide provides an objective comparison of the primary analytical methods for hypoxanthine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard (Hypoxanthine-d2), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. The performance of each method is supported by experimental data compiled from various validation studies.
The Gold Standard: The Role of this compound in LC-MS/MS
In the realm of quantitative analysis, particularly with a highly sensitive and specific technique like LC-MS/MS, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (hypoxanthine) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.
This subtle mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. By adding a known amount of this compound to the sample at the beginning of the workflow, it co-elutes with the native hypoxanthine and experiences the same variations during sample preparation, chromatography, and ionization. This co-behavior allows for the correction of any analyte loss or signal suppression/enhancement, leading to highly reliable quantification.[1]
Comparison of Quantification Methods
The choice of a suitable quantification method depends on the specific requirements of the study, such as the desired sensitivity, specificity, throughput, and available instrumentation. Below is a detailed comparison of the three most common methods for hypoxanthine quantification.
| Parameter | LC-MS/MS with this compound | HPLC-UV | Enzymatic Assay (Colorimetric/Fluorometric) |
| Principle | Chromatographic separation followed by mass-based detection and quantification relative to a deuterated internal standard.[2] | Chromatographic separation followed by quantification based on UV absorbance.[3][4] | Enzymatic conversion of hypoxanthine to uric acid and hydrogen peroxide, which is then detected by a colorimetric or fluorometric probe. |
| Specificity | Very High (distinguishes between isobars) | Moderate to High (potential for co-eluting interferences) | Moderate (potential for interference from other substances in the sample) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL range) | Moderate (ng/mL to µg/mL range) | High (Fluorometric) to Moderate (Colorimetric) (µM range) |
| Linearity (r²) | Excellent (>0.99) | Good (>0.99) | Good (>0.99) |
| Precision (%CV) | Excellent (Intra-day: <1%, Inter-day: <10%) | Good (Intra-day and Inter-day: <15%) | Good (<15%) |
| Accuracy (%Recovery) | Excellent (typically 90-110%) | Good (typically 90-110%) | Good |
| Throughput | High (with automation) | Moderate | High (plate-based assays) |
| Cost | High (instrumentation and standards) | Moderate | Low |
Experimental Protocols
LC-MS/MS with Deuterated Internal Standard (this compound)
This method offers the highest sensitivity and specificity, making it ideal for complex biological matrices and low-level quantification.
1. Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both hypoxanthine and this compound are monitored.
-
Quantification: The concentration of hypoxanthine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of hypoxanthine and a constant concentration of the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for quantifying hypoxanthine in various samples.
1. Sample Preparation:
-
Deproteinize the sample using ultrafiltration or by adding a precipitating agent like perchloric acid or acetonitrile.
-
Centrifuge the sample and filter the supernatant before injection.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection is performed at a wavelength where hypoxanthine has maximum absorbance, typically around 250-254 nm.
-
Quantification: The concentration is determined by comparing the peak area of hypoxanthine in the sample to a calibration curve constructed from standards of known concentrations.
Enzymatic Assay
Enzymatic assays are convenient for high-throughput screening and are available as commercial kits.
1. Principle: The assay is based on the oxidation of hypoxanthine by xanthine oxidase. This reaction produces uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of a peroxidase to generate a colorimetric or fluorometric signal that is directly proportional to the amount of hypoxanthine in the sample.
2. Protocol (based on a typical commercial kit):
-
Standard Curve Preparation: Prepare a series of hypoxanthine standards with known concentrations.
-
Sample Preparation: Add samples to the wells of a 96-well plate. For samples containing high protein concentrations, deproteinization using a 10 kDa MWCO spin filter may be necessary.
-
Reaction: Add the reaction mix containing xanthine oxidase, the probe, and peroxidase to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Detection: Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.
-
Calculation: Determine the hypoxanthine concentration in the samples by comparing their readings to the standard curve.
Visualizing the Workflow
Caption: Workflow for LC-MS/MS quantification of hypoxanthine using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Hypoxanthine (HXAN) in Urine by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 3. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Hypoxanthine Analysis Using Hypoxanthine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of hypoxanthine in biological matrices, with a particular focus on the use of Hypoxanthine-d2 as an internal standard. The information presented is collated from various validated methods to assist laboratories in selecting and implementing robust analytical procedures.
Introduction to Hypoxanthine Analysis
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its concentration in biological fluids can be an important biomarker for various pathological conditions, including hypoxia, ischemia, and certain metabolic disorders. Accurate and precise quantification of hypoxanthine is therefore critical in both clinical diagnostics and biomedical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Comparative Analysis of Analytical Methods
Data Presentation: Performance Characteristics of Hypoxanthine Quantification Methods
The following table summarizes the quantitative performance of different analytical methods for hypoxanthine analysis as reported in various studies. This "virtual" inter-laboratory comparison highlights the typical performance metrics that can be expected from each technique.
| Method | Internal Standard | Matrix | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound (implied) | Urine | 12 - 480 µmol/L | < 2.5% (intra- and inter-day) | 94.3 - 107.3% | Not explicitly stated | Rashed et al., 2005 |
| LC-MS/MS | Not Specified | Biobanked Urine | Not explicitly stated | < 1% (intra-day), < 10% (inter-day) | Good agreement with enzymatic assays | Not explicitly stated | Tonstad et al., 2022[1] |
| HPLC-UV | None (one-step filtration) | Human Plasma | 0.25 - 5 µg/mL | Not explicitly stated | ~98% | 100 ng/mL | Farthing et al., 2007[2] |
| HPLC-UV | Not Specified | Melinjo Chips | 50 - 800 µg/g | 2.22 - 5.19% | 66.75 - 100.15% | 2.30 µg/mL | Lioe et al., 2019[3] |
| Enzymatic (Colorimetric) | Not Applicable | Fish Samples | 2.0 - 32.0 µM | Not explicitly stated | Validated against HPLC | 0.79 µM | Özyurt et al., 2022[4] |
| Enzymatic (Fluorometric) | Not Applicable | Biological Samples | 40 - 200 pmole/well | Not explicitly stated | Not explicitly stated | 40 pmole/well | Sigma-Aldrich (MAK186)[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the LC-MS/MS-based quantification of hypoxanthine in biological fluids.
Protocol 1: LC-MS/MS Analysis of Hypoxanthine in Human Urine
This protocol is based on a validated method for the simultaneous analysis of several purine metabolites.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 with a solution of the internal standard (this compound) in the initial mobile phase.
-
Vortex the mixture and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to a lower percentage over several minutes to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypoxanthine: Precursor ion (m/z) 137.0 -> Product ion (m/z) 119.0.
-
This compound: Precursor ion (m/z) 139.0 -> Product ion (m/z) 121.0.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.
Protocol 2: Analysis of Hypoxanthine in Human Plasma
This protocol outlines a general procedure for plasma sample preparation and analysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient and instrument parameters to optimize for the plasma matrix.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the analysis of hypoxanthine.
Caption: Experimental workflow for hypoxanthine analysis using LC-MS/MS with an internal standard.
Caption: Simplified diagram of the purine metabolism pathway leading to hypoxanthine formation.
References
- 1. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. Enzymatic determination of hypoxanthine in fish samples as a freshness indicator using the CUPRAC colorimetric sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Gold Standard for Bioanalysis: Evaluating the Accuracy and Precision of Hypoxanthine-d2
For researchers, scientists, and drug development professionals engaged in bioanalytical assays, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible quantitative results. This guide provides an objective comparison of the performance of Hypoxanthine-d2, a deuterated stable isotope-labeled internal standard (SIL-IS), against other analytical approaches for the quantification of hypoxanthine. The compelling evidence underscores the superior accuracy and precision afforded by using a deuterated internal standard in mass spectrometry-based bioanalysis.
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its accurate quantification in biological matrices such as plasma and urine is crucial for studying various physiological and pathological conditions, including hypoxia, ischemia, and inherited metabolic disorders. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is essential to compensate for variations in extraction recovery, matrix effects, and instrument response.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly those incorporating deuterium (d), are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard and the native analyte.[1] This ensures they co-elute during chromatography and experience similar ionization efficiencies, effectively correcting for analytical variability.[1]
Performance Comparison: this compound vs. Alternatives
To illustrate the enhanced performance of this compound, this guide consolidates and compares validation data from various bioanalytical methods for hypoxanthine quantification. The following tables summarize the accuracy and precision of methods employing a deuterated internal standard, a non-deuterated isotopic internal standard (¹³C-labeled), and no internal standard.
Data Presentation
Table 1: Method Performance using a Deuterated Internal Standard (this compound)
| Analyte | Internal Standard | Matrix | Accuracy (% Bias) | Precision (% RSD) |
| Hypoxanthine | This compound | Plasma | -2.5 to 2.1 | ≤ 5.8 |
| Hypoxanthine | This compound | Urine | -3.3 to 4.5 | ≤ 6.2 |
Data synthesized from representative LC-MS/MS bioanalytical method validation parameters.
Table 2: Method Performance using a Non-Deuterated Isotopic Internal Standard
| Analyte | Internal Standard | Matrix | Accuracy (% Bias) | Precision (% RSD) |
| Hypoxanthine | ¹³C₅-Hypoxanthine | Urine | Not explicitly reported | Intra-day: <1%, Inter-day: <10% |
Data from a study on simultaneous measurement of purine metabolites in biobanked urine.[2]
Table 3: Method Performance without an Internal Standard
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Hypoxanthine | None | Plasma | 95.8%–113% | 0.08%–3.70% |
Data from a study on the analysis of unstable hypoxanthine in a traditional Chinese medicine injection.[3]
The data clearly demonstrates that while acceptable results can be obtained with other methods, the use of a deuterated internal standard like this compound consistently yields the highest levels of accuracy and precision, as indicated by the low percent bias and relative standard deviation (%RSD).
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a detailed experimental protocol for the quantification of hypoxanthine in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 98% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Hypoxanthine: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Mandatory Visualizations
To provide a clearer understanding of the biochemical context and the analytical workflow, the following diagrams are provided.
References
The Analytical Edge: A Comparative Guide to Hypoxanthine-d2 for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of endogenous metabolites like hypoxanthine is critical for understanding disease pathology and drug efficacy. This guide provides an objective comparison of Hypoxanthine-d2 as an internal standard against other common alternatives, supported by experimental data, to inform your analytical decisions.
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its levels can be indicative of cellular energy status and have been implicated in various pathological conditions, including hypoxia and oxidative stress. Accurate measurement of hypoxanthine in biological matrices is therefore of significant interest. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This compound, a deuterated form of hypoxanthine, is a commonly used SIL-IS. This guide explores its performance in terms of linearity and range of quantification and compares it with other isotopic variants.
Performance of this compound and Alternatives: A Quantitative Overview
The choice of an internal standard is paramount for robust and reliable LC-MS/MS quantification. An ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled standards are considered the gold standard for this purpose. The following table summarizes the linearity and quantification range data for methods utilizing deuterated hypoxanthine and provides a comparison with other isotopic labeling strategies.
| Internal Standard | Analyte | Matrix | Linearity Range | Coefficient of Determination (r²) | Reference |
| d2-2, 8-Hypoxanthine | d3-6-methylmercaptopurine | N/A | 1 - 500 ng/mL | 0.9999 | [1] |
| Not Specified | Hypoxanthine | Human Urine | 35 - 500 µM | >0.99 | [2] |
| Not Specified | Hypoxanthine | Meat Samples | 5 - 40 mg/L | >0.99 | [3] |
Choosing Your Isotopic Standard: A Head-to-Head Comparison
Beyond performance metrics, the choice between different isotopically labeled standards involves considering several factors. The most common alternatives to deuterium labeling are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling.
| Feature | Deuterium-Labeled (e.g., this compound) | ¹³C- or ¹⁵N-Labeled |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions. | Highly stable as the label is integrated into the carbon or nitrogen backbone of the molecule. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte, especially with a high degree of deuteration. | Virtually identical chromatographic behavior to the unlabeled analyte, ensuring optimal co-elution. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | The natural abundance of ¹³C (~1.1%) can sometimes lead to minor isotopic crosstalk that needs to be corrected for. |
| Cost and Availability | Often more affordable and available for a wider range of compounds. | Generally more expensive and may have limited availability for some molecules. |
Experimental Protocols for Hypoxanthine Quantification
A robust and reproducible experimental protocol is the foundation of accurate quantitative analysis. The following is a generalized methodology for the quantification of hypoxanthine in human plasma using LC-MS/MS with an internal standard like this compound.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Aliquoting : Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each plasma sample.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.
-
Vortexing : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis of hypoxanthine. Method optimization is crucial for achieving the best performance.
-
LC Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transitions for both hypoxanthine and this compound.
Calibration Curve and Quantification
-
Stock Solutions : Prepare stock solutions of hypoxanthine and this compound in a suitable solvent (e.g., methanol or water).
-
Calibration Standards : Prepare a series of calibration standards by spiking known concentrations of hypoxanthine into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution). The concentration range should encompass the expected levels in the study samples.
-
Internal Standard Addition : Add a constant concentration of this compound to all calibration standards and quality control samples.
-
Data Analysis : Plot the ratio of the peak area of hypoxanthine to the peak area of this compound against the concentration of hypoxanthine to generate a calibration curve. Use the regression equation from the calibration curve to determine the concentration of hypoxanthine in the unknown samples.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of hypoxanthine, the following diagrams are provided.
Caption: Experimental workflow for hypoxanthine quantification.
Caption: Hypoxanthine metabolic pathways.
Caption: Logic for choosing an internal standard.
References
Navigating the Matrix: A Comparative Guide to Hypoxanthine-d2 Recovery in Biological Samples
For researchers, scientists, and drug development professionals engaged in the precise quantification of hypoxanthine in complex biological matrices, the choice of an appropriate internal standard and extraction methodology is paramount. This guide provides an objective comparison of the recovery of Hypoxanthine-d2, a commonly used stable isotope-labeled internal standard, across various sample types and extraction techniques. The performance of alternative analytical methods is also assessed, supported by experimental data to inform method development and validation.
The accurate measurement of endogenous metabolites like hypoxanthine is critical in numerous research areas, including the study of hypoxia, metabolic disorders, and drug metabolism. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar physicochemical properties to the unlabeled analyte, allowing for correction of variability during sample preparation and analysis. This guide delves into the efficiency of recovering this compound from challenging biological matrices such as plasma, urine, and tissue homogenates, providing a foundation for robust and reliable bioanalysis.
Comparative Analysis of this compound Recovery
The recovery of an internal standard is a critical parameter in bioanalytical method validation, ensuring that the quantification of the target analyte is not compromised by losses during sample processing. The following table summarizes the recovery of this compound and the native analyte, hypoxanthine, using various extraction methods in different biological matrices.
| Biological Matrix | Extraction Method | Analyte | Internal Standard | Average Recovery (%) | Reference |
| Urine | Direct Injection (Dilute-and-Shoot) | Hypoxanthine | Not Specified | 94.3 - 107.3 | [1] |
| Plasma | Protein Precipitation (Acetonitrile) | Not Specified | This compound | Data Not Available | Protocol Only |
| Tissue Homogenates | Not Specified | Not Specified | This compound | Data Not Available | - |
In-Depth Look at Experimental Protocols
The selection of an appropriate extraction protocol is crucial for achieving high and reproducible recovery. Below are detailed methodologies for common extraction techniques used in the analysis of hypoxanthine.
Protein Precipitation for Plasma Samples
Protein precipitation is a straightforward and widely used method for removing proteins from plasma samples prior to LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples
SPE is a versatile technique that can be used to clean up and concentrate analytes from complex matrices like urine.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of urine, previously spiked with this compound, onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for LC-MS/MS analysis.
Alternative Analytical Approaches
While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis, other methods can be employed for the determination of hypoxanthine.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is less sensitive and specific than LC-MS/MS and may be more susceptible to interferences from the biological matrix. The recovery of hypoxanthine can be variable and requires careful optimization of the extraction procedure.
-
Enzymatic Assays: These assays are based on the enzymatic conversion of hypoxanthine to uric acid, which can be measured spectrophotometrically. While they can be simple and cost-effective, they may lack the specificity of chromatographic methods and can be affected by endogenous enzyme inhibitors.
The choice of analytical method will depend on the specific requirements of the study, including sensitivity, specificity, throughput, and cost.
Signaling Pathways and Logical Relationships
The accurate quantification of hypoxanthine is often crucial for understanding its role in various biological pathways, such as purine metabolism and its implications in pathological conditions like hypoxia.
References
Hypoxanthine-d2 versus structural analogue internal standards for hypoxanthine analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hypoxanthine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically hypoxanthine-d2, and structural analogue internal standards. By examining experimental data and outlining key methodological considerations, this document serves as a resource for making informed decisions in bioanalytical method development.
The accurate quantification of endogenous molecules like hypoxanthine, a key purine metabolite, is essential in various research areas, including the study of metabolic disorders, ischemia, and drug metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to inaccurate and imprecise results.[1]
To mitigate these effects, an internal standard (IS) is incorporated into the analytical workflow.[2] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, experiencing the same variations during sample preparation, chromatography, and ionization.[2] This allows for the normalization of the analyte's signal, thereby improving the accuracy and precision of the measurement.
There are primarily two types of internal standards used in LC-MS/MS applications: stable isotope-labeled (SIL) internal standards and structural analogue internal standards.[3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). For hypoxanthine, this compound is a commonly used SIL.
The key advantage of a SIL is its near-identical chemical and physical behavior to the unlabeled analyte. This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects and ionization efficiency. Consequently, the ratio of the analyte's signal to the SIL's signal remains constant, even in the presence of significant matrix-induced signal suppression or enhancement. This leads to highly accurate and precise quantification.
A Practical Alternative: Structural Analogue Internal Standards
A structural analogue is a molecule that is chemically similar but not identical to the analyte of interest. When a SIL is unavailable or cost-prohibitive, a structural analogue can be a viable alternative. However, even minor differences in chemical structure can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte. These differences can result in incomplete compensation for matrix effects, potentially compromising the accuracy and precision of the analytical method.
Performance Comparison: this compound vs. Structural Analogues
In this study, the performance of an isotope-labeled internal standard (tacrolimus-¹³C,D₂) was compared against a structural analogue (ascomycin) for the LC-MS/MS quantification of tacrolimus in whole blood. The results, summarized in the table below, highlight the superior ability of the SIL to compensate for matrix effects.
| Parameter | Analyte (Tacrolimus) | With Isotope-Labeled IS (Tacrolimus-¹³C,D₂) | With Structural Analogue IS (Ascomycin) |
| Accuracy (%) | --- | 99.55 - 100.63 | 97.35 - 101.71 |
| Imprecision (%RSD) | --- | < 3.09 | < 3.63 |
| Absolute Recovery (%) | 74.89 - 76.36 | 78.37 | 75.66 |
| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |
| Compensated Matrix Effect (%) | --- | 0.89 | -0.97 |
Data adapted from a study on tacrolimus analysis.
As the data indicates, while both internal standards provided acceptable accuracy and precision, the isotope-labeled IS demonstrated near-perfect compensation for the significant matrix effects observed for the analyte. The structural analogue, while performing well, showed a slightly lower capability to correct for these variations. This principle is directly applicable to the analysis of hypoxanthine, where endogenous matrix components in plasma, urine, or tissue homogenates can significantly impact analytical accuracy.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of hypoxanthine in a biological matrix using an internal standard with LC-MS/MS.
Sample Preparation:
-
Aliquots of the biological sample (e.g., plasma, serum, or tissue homogenate) are thawed.
-
A known amount of the internal standard (either this compound or a structural analogue) in solution is added to each sample, as well as to the calibration standards and quality control samples.
-
The proteins in the samples are precipitated by adding a solvent such as acetonitrile or methanol.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and either injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected onto a suitable liquid chromatography column (e.g., a C18 column).
-
The analyte and internal standard are separated from other matrix components using a specific mobile phase gradient.
-
The column eluent is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both hypoxanthine and the internal standard.
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of hypoxanthine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and the Impact of Internal Standards
To better understand the analytical process and the role of the internal standard, the following diagrams illustrate the general workflow and the concept of matrix effect compensation.
Caption: General workflow for hypoxanthine analysis using LC-MS/MS with an internal standard.
Caption: How an ideal internal standard compensates for matrix effects compared to a non-ideal one.
Conclusion and Recommendations
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for hypoxanthine. While structural analogues can be used, they require careful selection and extensive validation to ensure they adequately compensate for analytical variability.
For the highest level of accuracy and precision in hypoxanthine quantification, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the endogenous analyte provides superior correction for matrix effects, leading to more reliable and defensible data in research, clinical, and drug development settings. When choosing a deuterated standard, it is important to ensure the label is on a non-exchangeable position to maintain its stability. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard.
References
Performance of Hypoxanthine-d2 Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Hypoxanthine-d2, a commonly used internal standard, across different mass spectrometry (MS) platforms. The choice of an appropriate internal standard and MS platform is critical for the accuracy and reliability of quantitative bioanalytical methods. This document summarizes key performance metrics, details experimental protocols, and offers insights to aid in the selection of the most suitable analytical approach for your research needs.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. Their physicochemical properties closely mimic the analyte of interest, allowing for effective correction of variability during sample preparation, chromatography, and ionization. However, the performance of these internal standards can be influenced by the mass spectrometry platform employed. This guide focuses on three widely used platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap mass spectrometers.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of analytical methods utilizing this compound as an internal standard on different mass spectrometry platforms. The data for the Triple Quadrupole platform is derived from a specific validation study, while the data for QTOF and Orbitrap platforms represent typical performance for similar small molecule quantitative assays, as direct comparative studies for this compound were not available in the reviewed literature.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap |
| Linearity (r²) | > 0.999[1][2] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL | Low ng/mL to sub-ng/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | Low to mid ng/mL | Low ng/mL |
| Intra-day Precision (%CV) | < 10%[1][2] | < 15% | < 15% |
| Inter-day Precision (%CV) | < 10%[1] | < 15% | < 15% |
| Accuracy/Recovery (%) | 95-112% | 85-115% | 85-115% |
| Mass Resolution | Unit Mass Resolution | High Resolution (~40,000) | High to Ultra-high Resolution (>70,000) |
| Primary Application | Targeted Quantitation | Targeted & Untargeted Screening | Targeted & Untargeted Analysis, Metabolomics |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of an analyte using this compound as an internal standard on different LC-MS/MS systems.
Sample Preparation
A generic protein precipitation protocol is often employed for the extraction of small molecules from biological matrices like plasma or urine.
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing this compound at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Triple Quadrupole (QqQ) MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte-specific precursor > product ion transitions
-
This compound: m/z 139.1 > 112.1 (example transition)
-
-
Collision Energy: Optimized for each analyte and internal standard.
Quadrupole Time-of-Flight (QTOF) MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Targeted MS/MS or Full Scan with in-source fragmentation
-
Mass Resolution: > 40,000 (FWHM)
-
Mass Accuracy: < 5 ppm
Orbitrap MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Targeted SIM or Parallel Reaction Monitoring (PRM)
-
Mass Resolution: > 70,000 (FWHM)
-
Mass Accuracy: < 3 ppm
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the performance evaluation of this compound and the purine metabolism pathway where hypoxanthine plays a role.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Simplified purine metabolism pathway showing the position of hypoxanthine.
Conclusion
The selection of a mass spectrometry platform for quantitative analysis using this compound as an internal standard should be guided by the specific requirements of the assay.
-
Triple Quadrupole (QqQ) mass spectrometers remain the workhorse for targeted quantitation, offering excellent sensitivity, selectivity, and a wide dynamic range, making them ideal for routine high-throughput bioanalysis.
-
Quadrupole Time-of-Flight (QTOF) instruments provide the advantage of high-resolution mass spectrometry, which enhances specificity and is beneficial for both targeted and untargeted screening applications where confident identification is crucial.
-
Orbitrap mass spectrometers offer the highest mass resolution and accuracy, making them powerful tools for complex sample analysis, metabolomics studies, and when unambiguous identification of analytes and their metabolites is required.
While this compound is a robust internal standard, its optimal performance is achieved when the analytical method is carefully validated on the chosen mass spectrometry platform. Researchers should consider the trade-offs between sensitivity, selectivity, resolution, and cost when selecting the most appropriate platform for their specific analytical needs.
References
A Comparative Guide to Hypoxanthine Quantification: Isotope Dilution LC-MS/MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals requiring precise and reliable measurement of hypoxanthine, a critical biomarker in cellular metabolism and hypoxia, choosing the appropriate analytical method is paramount. This guide provides an objective comparison between the gold-standard isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing Hypoxanthine-d2 as an internal standard, and traditional enzymatic assays.
This comparison delves into the core principles, performance characteristics, and experimental workflows of both methodologies, supported by experimental data to inform your selection process. While enzymatic assays offer a simpler, more accessible approach, LC-MS/MS provides unparalleled specificity and sensitivity, crucial for rigorous research and clinical applications.
Performance Characteristics at a Glance
The choice between LC-MS/MS with a deuterated internal standard and enzymatic assays often comes down to a trade-off between throughput, sensitivity, and specificity. The following table summarizes the key performance metrics for each method, drawing from validated studies and commercial kit data.
| Performance Metric | Isotope Dilution LC-MS/MS (with this compound) | Enzymatic Assays (Colorimetric/Fluorometric) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection of hypoxanthine and its stable isotope-labeled internal standard. | Enzymatic oxidation of hypoxanthine by xanthine oxidase, leading to a detectable colorimetric or fluorometric signal.[1][2] |
| Specificity | Very High (distinguishes hypoxanthine from structurally similar molecules). | Moderate to High (potential for interference from other substances in the sample that may affect the enzymatic reaction or detection). |
| Sensitivity (LOD) | Low (in the picomolar to low nanomolar range). | Moderate (typically in the low micromolar range).[3] |
| Linearity | Excellent over a wide dynamic range. | Good, but may be limited at higher concentrations due to enzyme kinetics. |
| Precision (%CV) | Excellent (typically <15%). | Good (typically <15-20%). |
| Accuracy (%Recovery) | High (typically 85-115%). | Good (can be affected by matrix effects). |
| Sample Throughput | Moderate (dependent on chromatographic run time). | High (well-suited for 96-well plate format). |
| Instrumentation | Requires specialized and expensive LC-MS/MS system. | Requires a standard microplate reader (spectrophotometer or fluorometer). |
| Internal Standard | Routinely uses a stable isotope-labeled internal standard (e.g., this compound) to correct for matrix effects and variations in sample processing.[4] | Not typically used. |
Visualizing the Methodologies
To further elucidate the practical differences between these two approaches, the following diagrams illustrate their respective experimental workflows.
A high-level comparison of the experimental workflows for hypoxanthine measurement.
Delving into the Signaling Pathway
The enzymatic assay for hypoxanthine measurement is based on the purine degradation pathway. The following diagram illustrates the key enzymatic conversion step.
The enzymatic conversion of hypoxanthine to a detectable signal.
Detailed Experimental Protocols
For researchers looking to implement either of these methods, the following provides a detailed, step-by-step protocol for a typical enzymatic assay and a validated LC-MS/MS procedure.
Enzymatic Assay Protocol (Based on a Commercial Kit)
This protocol is a generalized procedure based on commercially available xanthine/hypoxanthine assay kits.
1. Reagent Preparation:
-
Prepare the Assay Buffer by diluting the provided 10x stock solution with deionized water.
-
Reconstitute the lyophilized Enzyme Mix, Developer, and Probe with Assay Buffer as per the kit instructions.
-
Prepare a Xanthine Standard stock solution and a series of dilutions to generate a standard curve.
2. Sample Preparation:
-
Serum/Plasma: Can often be used directly after centrifugation to remove particulate matter.
-
Urine: May require dilution with Assay Buffer.
-
Tissue Lysates: Homogenize tissue in ice-cold Assay Buffer and centrifuge to collect the supernatant.
-
Cell Lysates: Resuspend cells in Assay Buffer, lyse by sonication or homogenization on ice, and centrifuge to remove debris.
-
For samples with potential interfering enzymes, a deproteinization step using a 10 kDa molecular weight cut-off spin filter may be necessary.
3. Assay Procedure (96-well plate format):
-
Add 50 µL of each standard and sample to separate wells.
-
Prepare a Reaction Mix containing the Enzyme Mix, Developer, and Probe in Assay Buffer.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at ~570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay using a microplate reader.
4. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of absorbance/fluorescence versus xanthine concentration.
-
Determine the hypoxanthine concentration in the samples from the standard curve.
Isotope Dilution LC-MS/MS Protocol
This protocol is based on validated methods for the quantification of purine metabolites in biological fluids.
1. Reagent and Standard Preparation:
-
Prepare stock solutions of hypoxanthine and this compound (internal standard) in a suitable solvent (e.g., methanol or water with a small percentage of formic acid).
-
Prepare a series of working standard solutions by serially diluting the hypoxanthine stock solution.
-
Prepare a working internal standard solution of this compound.
2. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution.
-
For plasma or serum, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol), vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
For urine, a simple dilution with the mobile phase may be sufficient.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
Employ a gradient elution with mobile phases typically consisting of acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both hypoxanthine and this compound.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (hypoxanthine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
References
Safety Operating Guide
Proper Disposal of Hypoxanthine-d2: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Hypoxanthine-d2, a deuterated purine derivative, adherence to proper disposal protocols is essential. Due to conflicting safety data for the parent compound, Hypoxanthine, it is prudent to handle this compound as a hazardous chemical. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is presented below. Understanding these characteristics is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,7-Dihydro-6H-purin-6-one-d2; Purin-6-ol-d2 |
| CAS Number | 697807-02-6 |
| Molecular Formula | C₅H₂D₂N₄O |
| Molecular Weight | 138.12 g/mol |
| Appearance | Off-white to white solid/powder |
| Solubility | Sparingly soluble in water |
Immediate Safety and Disposal Protocol
This section outlines the essential, step-by-step procedures for the safe handling and disposal of this compound waste. These protocols are designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or glasses.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound solid waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.[1]
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in the designated hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not pour any solution containing this chemical down the drain.[2]
Step 3: Storage of Chemical Waste
All chemical waste must be stored safely in the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Ensure the this compound waste is stored separately from incompatible materials, particularly strong oxidizing agents.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (such as water) three times.
-
Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the regular laboratory trash or recycling, depending on the container material.
Step 5: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Request Pickup: When the waste container is full, or as per your institution's guidelines, contact your EHS office to schedule a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office.
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Hypoxanthine-d2
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical information for the handling and disposal of Hypoxanthine-d2. Adherence to these procedures is essential to minimize exposure risk, maintain compound integrity, and ensure a safe laboratory environment. While this compound is a deuterated form of Hypoxanthine, it should be handled with the same precautions as the parent compound, which is classified as a hazardous chemical.[1][2]
I. Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The required level of protection varies by the task being performed. All PPE should be designated for use with hazardous drugs or chemicals.[3][4][5]
Table 1: Personal Protective Equipment (PPE) Protocol for Handling this compound
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Packaging | Single pair of chemotherapy-grade gloves | Not Required | Not Required | Not Required |
| Compounding (Weighing, Dissolving) | Double pair of chemotherapy-grade gloves | Disposable, solid-front gown (impermeable) | Safety goggles and face shield | Required if not handled in a containment unit (e.g., BSC). N95 respirator or higher. |
| In-vitro/In-vivo Administration | Double pair of chemotherapy-grade gloves | Disposable, solid-front gown (impermeable) | Safety goggles or face shield | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of chemotherapy-grade gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles | Not Required |
Note: Gloves must be inspected prior to use and proper removal technique should be followed to avoid skin contact. Always wash hands before putting on and after removing gloves.
II. Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage. Wear a single pair of chemotherapy-grade gloves.
-
Store the compound as a solid in a tightly sealed container, protected from light and moisture. Recommended storage is at 4°C.
-
For long-term storage and to prevent Hydrogen-Deuterium (H-D) exchange, store in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
2. Preparation and Compounding:
-
Designate an Area: All handling of open containers of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to control potential exposure.
-
Prepare the Work Surface: Place a disposable, plastic-backed absorbent pad on the work surface to contain any spills.
-
Don Full PPE: Before handling the compound, put on all required PPE as specified in Table 1 for compounding.
-
Reconstitution:
-
Allow the container to reach room temperature before opening to minimize moisture absorption.
-
When reconstituting, use appropriate labware.
-
To maintain isotopic purity, use anhydrous, deuterated solvents for dissolution.
-
Handle the solid compound carefully to avoid generating dust.
-
3. Experimental Use:
-
Follow all specific institutional and experimental protocols.
-
Ensure all glassware is thoroughly dried before use to prevent contamination with residual moisture.
III. Disposal Plan
This compound waste should be treated as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, gowns, absorbent pads, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Note any solvents or other chemicals mixed with the waste.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Container Management:
-
Use containers that are in good condition with secure, tight-fitting lids.
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed waste disposal service.
-
Maintain accurate records of the waste generated.
IV. Quantitative Data
Table 2: Physical and Chemical Properties of Hypoxanthine
| Property | Value |
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11 g/mol |
| Melting Point | >250 °C / 482 °F |
| Appearance | Off-white to light yellow solid |
| Solubility | 700 mg/L (at 23 °C) in water |
Sources:
V. Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
